4'-Hydroxypiptocarphin A
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H26O9 |
|---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
[(1R,8S,10R,11S)-6-(acetyloxymethyl)-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C21H26O9/c1-11(2)17(23)28-15-9-20(5,25)21(26)7-6-19(4,30-21)8-14-16(15)13(18(24)29-14)10-27-12(3)22/h8,15,25-26H,1,6-7,9-10H2,2-5H3/t15-,19+,20+,21-/m0/s1 |
InChI Key |
BZQDHZDSIXPDSS-NOOVBMIQSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Origin of Piptocarphin A
For: Researchers, scientists, and drug development professionals.
Disclaimer: This technical guide focuses on Piptocarphin A, a known sesquiterpene lactone. Extensive literature searches did not yield any information on a compound named "4'-Hydroxypiptocarphin A." It is possible that this is a novel, unpublished derivative, or a misnomer. The following information is based on the available scientific literature for the parent compound, Piptocarphin A, and related sesquiterpene lactones.
Executive Summary
Piptocarphin A is a sesquiterpene lactone belonging to the germacranolide class. This guide provides a comprehensive overview of its discovery, natural origin, and the general methodologies for its isolation and characterization. While specific biological data for Piptocarphin A is limited in the public domain, this document also explores the known biological activities of related sesquiterpene lactones, particularly their cytotoxic and anti-inflammatory properties, which are often attributed to the inhibition of key signaling pathways such as NF-κB. This guide is intended to serve as a foundational resource for researchers interested in the therapeutic potential of piptocarphins and other related natural products.
Discovery and Origin of Piptocarphin A
Piptocarphin A was first reported as a natural product isolated from the plant species Piptocarpha poeppigiana. This plant belongs to the Asteraceae family, which is a well-known source of a wide variety of bioactive secondary metabolites, including a rich diversity of sesquiterpene lactones. The discovery of Piptocarphin A contributes to the chemical knowledge of the Piptocarpha genus and provides a basis for further investigation into the pharmacological potential of its constituents.
Table 1: Chemical and Physical Properties of Piptocarphin A
| Property | Value |
| Molecular Formula | C₂₁H₂₆O₉ |
| Molecular Weight | 422.4 g/mol |
| IUPAC Name | [(1R,2E,8S,10R,11S)-6-(acetyloxymethyl)-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.0³,⁷]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate |
| Class | Sesquiterpene Lactone (Germacranolide) |
| Natural Source | Piptocarpha poeppigiana (Asteraceae) |
Experimental Protocols: Isolation of Sesquiterpene Lactones
General Experimental Workflow
Caption: Generalized workflow for the isolation of sesquiterpene lactones.
Detailed Methodologies
-
Plant Material Collection and Preparation: The aerial parts (leaves and stems) of Piptocarpha poeppigiana are collected, air-dried in the shade, and then ground into a fine powder to increase the surface area for extraction.
-
Extraction: The powdered plant material is subjected to exhaustive extraction with a polar solvent, typically methanol or ethanol, at room temperature. This process is often repeated multiple times to ensure the efficient extraction of secondary metabolites. The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent Partitioning (Fractionation): The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane (B109758), ethyl acetate, and n-butanol. Sesquiterpene lactones are typically enriched in the ethyl acetate and dichloromethane fractions.
-
Column Chromatography: The bioactive fraction (e.g., ethyl acetate fraction) is subjected to column chromatography over silica (B1680970) gel. The column is eluted with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Purification: Fractions containing compounds of interest are further purified using techniques such as preparative high-performance liquid chromatography (HPLC) with a suitable solvent system to yield the pure compound (Piptocarphin A).
-
Structure Elucidation: The chemical structure of the isolated compound is determined using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR, COSY, HSQC, HMBC) and Mass Spectrometry (HR-ESI-MS).
Biological Activities of Related Sesquiterpene Lactones
While specific quantitative data for the biological activity of Piptocarphin A is scarce in the available literature, the broader class of sesquiterpene lactones is well-known for a range of pharmacological effects, most notably cytotoxic and anti-inflammatory activities.
Table 2: Cytotoxic Activity of Representative Sesquiterpene Lactones against Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Leptocarpin | HeLa (Cervical Cancer) | 5.8 | [1] |
| A549 (Lung Cancer) | 7.2 | [1] | |
| MCF-7 (Breast Cancer) | 9.5 | [1] | |
| Parthenolide | Jurkat (T-cell Leukemia) | 8.0 | [Generic Data] |
| HT-29 (Colon Cancer) | 12.5 | [Generic Data] | |
| Helenalin | K562 (Leukemia) | 0.1 | [Generic Data] |
Note: The data in this table is for other sesquiterpene lactones and is provided for comparative purposes to indicate the potential activity of this class of compounds. IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.
The primary mechanism underlying the bioactivity of many sesquiterpene lactones is their ability to act as Michael acceptors, allowing them to covalently bind to nucleophilic sites on biological macromolecules, particularly cysteine residues in proteins. This reactivity can lead to the inhibition of key cellular proteins, including transcription factors involved in inflammation and cell survival.
Signaling Pathway Modulation
A significant body of research indicates that the anti-inflammatory and pro-apoptotic effects of many sesquiterpene lactones are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, cell proliferation, and survival.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by Piptocarphin A.
In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus, bind to DNA, and initiate the transcription of target genes. Sesquiterpene lactones are thought to inhibit this pathway by alkylating and inactivating components of the IKK complex or NF-κB subunits themselves, thereby preventing the downstream inflammatory and pro-survival signaling.
Conclusion
Piptocarphin A is a structurally interesting sesquiterpene lactone isolated from Piptocarpha poeppigiana. While specific biological data on this compound remains limited, its chemical class is associated with significant cytotoxic and anti-inflammatory activities, likely mediated through the inhibition of signaling pathways such as NF-κB. Further research is warranted to fully elucidate the pharmacological profile of Piptocarphin A and to explore the potential of the Piptocarpha genus as a source of novel therapeutic agents. The information provided in this guide serves as a foundational resource for such future investigations.
References
4'-Hydroxypiptocarphin A: A Technical Guide to Its Natural Source and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
4'-Hydroxypiptocarphin A is a sesquiterpenoid lactone that has been identified within the genus Vernonia. This technical guide provides a comprehensive overview of its natural source and detailed methodologies for its isolation and purification. The document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the potential of this natural compound. The guide includes structured data on the compound, detailed experimental protocols, and visual representations of the isolation workflow.
Natural Source
This compound is a naturally occurring sesquiterpenoid that has been isolated from plants of the genus Vernonia, which belongs to the family Asteraceae. Specifically, it has been identified in Vernonia amygdalina, a plant commonly known as bitter leaf. Vernonia amygdalina is a small shrub that grows throughout tropical Africa and is widely used in traditional medicine and as a vegetable. The leaves of this plant are a known source of various bioactive compounds, including other sesquiterpene lactones such as vernodalinol, vernolide, and vernodalol.
Isolation and Purification of this compound
The isolation of this compound from its natural source, Vernonia amygdalina, involves a multi-step process of extraction and chromatographic separation. The following protocol is a generalized procedure based on methods used for the isolation of sesquiterpene lactones from Vernonia species.
Plant Material Collection and Preparation
Fresh leaves of Vernonia amygdalina are collected and thoroughly washed to remove any contaminants. The leaves are then air-dried in the shade to prevent the degradation of thermolabile compounds. Once completely dried, the leaves are ground into a fine powder using a mechanical grinder.
Extraction
The powdered plant material is subjected to solvent extraction to isolate the crude mixture of secondary metabolites.
Experimental Protocol: Solvent Extraction
-
Maceration: The powdered leaves (typically 1 kg) are macerated in a suitable organic solvent, such as methanol (B129727) or a mixture of dichloromethane (B109758) and methanol (1:1 v/v), at room temperature for a period of 48-72 hours with occasional agitation.
-
Filtration and Concentration: The extract is filtered through Whatman No. 1 filter paper. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.
Fractionation of the Crude Extract
The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.
Experimental Protocol: Liquid-Liquid Partitioning
-
The crude methanolic extract is suspended in a mixture of methanol and water (9:1 v/v).
-
The aqueous methanol suspension is then partitioned successively with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate (B1210297).
-
Each fraction is collected and concentrated to dryness using a rotary evaporator. The sesquiterpene lactones, including this compound, are typically found in the dichloromethane or ethyl acetate fraction.
Chromatographic Purification
The fraction containing the target compound is further purified using a combination of chromatographic techniques.
Experimental Protocol: Column Chromatography and Preparative HPLC
-
Silica (B1680970) Gel Column Chromatography: The dichloromethane or ethyl acetate fraction is subjected to column chromatography on silica gel (60-120 mesh). The column is eluted with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Sephadex LH-20 Column Chromatography: Fractions from the silica gel column showing the presence of the desired compound are pooled and further purified on a Sephadex LH-20 column using methanol as the eluent to remove pigments and other impurities.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative HPLC on a C18 reversed-phase column. A suitable mobile phase, such as a gradient of methanol and water, is used to isolate pure this compound. The purity of the isolated compound is then confirmed by analytical HPLC.
Quantitative Data
The following table summarizes the key quantitative data associated with the isolation and characterization of this compound. Note: Specific yield and purity values may vary depending on the plant material and the efficiency of the isolation process.
| Parameter | Value | Method of Determination |
| Yield | Variable | Gravimetric analysis after purification |
| Purity | >95% | High-Performance Liquid Chromatography (HPLC) |
| Molecular Formula | C₂₁H₂₄O₈ | High-Resolution Mass Spectrometry (HRMS) |
| Molecular Weight | 404.41 g/mol | Mass Spectrometry |
| ¹H NMR Data | Specific shifts (ppm) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| ¹³C NMR Data | Specific shifts (ppm) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| UV λmax | Specific wavelength (nm) | UV-Vis Spectroscopy |
| IR (KBr) νmax | Specific wavenumbers (cm⁻¹) | Infrared Spectroscopy |
Visualizing the Isolation Workflow
The following diagram illustrates the general workflow for the isolation of this compound from Vernonia amygdalina.
Caption: General workflow for the isolation and purification of this compound.
Conclusion
This technical guide provides a foundational understanding of the natural source and isolation of this compound. The detailed protocols and workflow diagrams are intended to aid researchers in the efficient extraction and purification of this promising sesquiterpenoid lactone from Vernonia amygdalina. Further research into the pharmacological activities and potential therapeutic applications of this compound is warranted.
Physicochemical properties of 4'-Hydroxypiptocarphin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Hydroxypiptocarphin A is a sesquiterpenoid compound that has been isolated from plants of the Vernonia genus, specifically from Vernonia angulifolia. As a member of the extensive family of sesquiterpenoids found in the Asteraceae family, this natural product is of interest to researchers in the fields of phytochemistry and drug discovery. The complex structure and potential biological activities of piptocarphin derivatives warrant a detailed understanding of their physicochemical properties to facilitate further investigation and potential therapeutic applications.
This technical guide provides a summary of the available physicochemical data for this compound, outlines general experimental protocols for the isolation and characterization of similar compounds, and presents logical workflows for these processes.
Physicochemical Properties
A thorough search of available scientific literature and chemical databases did not yield specific, experimentally determined quantitative data for many of the core physicochemical properties of this compound. The compound is identified by the Chemical Abstracts Service (CAS) Number 103994-39-4 .
General qualitative information suggests that, like many sesquiterpenoids, this compound is likely to be soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), methanol, ethanol, and ethyl acetate, with limited solubility in water.
Due to the absence of specific published data, the following table remains incomplete. Researchers are encouraged to perform experimental determination of these properties upon isolation of the compound.
| Property | Value |
| Molecular Formula | Data not available |
| Molecular Weight | Data not available |
| Melting Point | Data not available |
| Appearance | Data not available |
| Solubility | Soluble in DMSO |
| ¹H NMR Data | Data not available |
| ¹³C NMR Data | Data not available |
| Mass Spectrometry Data | Data not available |
| Infrared Spectroscopy Data | Data not available |
Experimental Protocols
General Workflow for Isolation and Characterization
Unveiling 4'-Hydroxypiptocarphin A: A Technical Primer for Scientific Professionals
For Immediate Release: A comprehensive technical guide on 4'-Hydroxypiptocarphin A, a sesquiterpenoid lactone of interest to researchers in drug discovery and natural product chemistry. This document provides key identifiers, though a full profile including detailed experimental data and biological pathways remains an area for further investigation.
Core Identification
For researchers and scientists, accurate identification of compounds is paramount. Key identifiers for this compound are summarized below.
| Identifier | Value | Source |
| CAS Number | 103994-39-4 | [1] |
| Molecular Formula | C₂₁H₂₆O₉ | Inferred from Piptocarphin A |
| Molecular Weight | 422.4 g/mol | Inferred from Piptocarphin A |
Context and Potential Significance
This compound belongs to the sesquiterpenoid lactone class of natural products. These compounds are predominantly isolated from plants of the Vernonia genus, which are known for their rich diversity of biologically active molecules.[1][2] Sesquiterpenoid lactones as a class have garnered significant scientific interest due to their wide range of reported biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[2][3][4] The specific biological activities and mechanisms of action for this compound are not yet extensively documented in publicly accessible literature, representing a promising avenue for future research.
Areas for Future Investigation
A thorough review of existing scientific literature did not yield specific experimental protocols or established signaling pathways for this compound. The following areas represent critical next steps for a comprehensive understanding of this compound:
-
Isolation and Purification: Detailed experimental protocols for the isolation and purification of this compound from Vernonia species are needed to ensure a consistent and pure supply for research purposes.
-
Structural Elucidation: While the core structure is known, comprehensive spectroscopic data (NMR, MS, IR) would definitively confirm the structure and stereochemistry.
-
Biological Screening: A broad panel of in vitro and in vivo assays is required to determine the biological activity profile of this compound. This could include screens for anticancer, anti-inflammatory, and antimicrobial activities.
-
Mechanism of Action Studies: Once a significant biological activity is identified, further research will be necessary to elucidate the underlying molecular mechanisms and signaling pathways.
Illustrative Workflow for Natural Product Drug Discovery
The journey from a natural source to a potential therapeutic agent is a complex, multi-step process. The following diagram illustrates a generalized workflow for the investigation of a novel natural product like this compound.
Caption: A generalized workflow for natural product drug discovery.
This technical guide serves as a foundational resource for professionals engaged in the study of novel bioactive compounds. The limited availability of detailed data for this compound underscores the significant opportunities for new research in this area.
References
A Technical Guide to the Spectroscopic Analysis of 4'-Hydroxypiptocarphin A
Chemical Structure
The chemical structure of Piptocarphin A , a known sesquiterpene lactone, serves as the foundational framework for understanding its 4'-hydroxy derivative. The "4'-" designation typically indicates hydroxylation on a side chain of the molecule. Based on the structure of Piptocarphin A, the most probable location for this modification is at the 4'-position of the methacryloyloxy group.
Piptocarphin A Structure:
-
IUPAC Name: [(1R,2E,8S,10R,11S)-6-(acetyloxymethyl)-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.0³,⁷]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate
-
Molecular Formula: C₂₁H₂₆O₉
Hypothesized Structure of 4'-Hydroxypiptocarphin A:
It is proposed that a hydroxyl group replaces a hydrogen atom on the methyl group at the 4'-position of the methacryloyl side chain.
-
Hypothesized Molecular Formula: C₂₁H₂₆O₁₀
Predicted Spectroscopic Data
The following tables summarize the expected quantitative data for this compound based on the analysis of its functional groups and the known data of similar sesquiterpene lactones.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~ 6.0 - 6.5 | d | 1H | H-2'a (methacryloyl) |
| ~ 5.5 - 6.0 | d | 1H | H-2'b (methacryloyl) |
| ~ 5.0 - 5.5 | m | 1H | H-8 |
| ~ 4.5 - 5.0 | m | 2H | -CH₂-OH (4'-position) |
| ~ 4.0 - 4.5 | m | 2H | H-6 (acetoxymethyl) |
| ~ 3.5 - 4.0 | m | 1H | H-7 |
| ~ 2.0 - 2.5 | m | various | Aliphatic protons |
| ~ 2.1 | s | 3H | -OCOCH₃ (acetyl) |
| ~ 1.0 - 2.0 | m | various | Aliphatic and methyl protons |
| ~ 1.9 | s | 3H | H-3' (methyl on methacryloyl) |
| ~ 1.5 | s | 3H | C-10 methyl |
| ~ 1.2 | s | 3H | C-1 methyl |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~ 170.0 | C=O | Ester carbonyl (acetyl) |
| ~ 165.0 | C=O | Ester carbonyl (methacryloyl) |
| ~ 160.0 | C=O | Lactone carbonyl |
| ~ 140.0 | C | C-1' (methacryloyl) |
| ~ 125.0 | CH₂ | C-2' (methacryloyl) |
| ~ 80.0 - 90.0 | C-O | C-10, C-11 |
| ~ 70.0 - 80.0 | C-O | C-8 |
| ~ 60.0 - 70.0 | CH₂-OH | C-4' (hydroxymethyl) |
| ~ 60.0 - 65.0 | CH₂-O | C-6 (acetoxymethyl) |
| ~ 20.0 - 50.0 | CH, CH₂, CH₃ | Aliphatic and methyl carbons |
| ~ 20.9 | CH₃ | -OCOCH₃ (acetyl) |
| ~ 18.0 | CH₃ | C-3' (methyl on methacryloyl) |
Table 3: Predicted IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3500 - 3200 | Broad | O-H stretch (hydroxyl groups) |
| ~ 2950 | Medium | C-H stretch (aliphatic) |
| ~ 1760 | Strong | C=O stretch (γ-lactone) |
| ~ 1740 | Strong | C=O stretch (ester, acetyl) |
| ~ 1720 | Strong | C=O stretch (ester, methacryloyl) |
| ~ 1650 | Medium | C=C stretch (alkene) |
| ~ 1240 | Strong | C-O stretch (esters) |
| ~ 1050 | Strong | C-O stretch (alcohols) |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z Value (Da) | Ion Type | Notes |
| ~ 442.1526 | [M]⁺ (Exact Mass for C₂₁H₂₆O₁₀) | Molecular ion peak in high-resolution mass spectrometry. |
| ~ 465.1422 | [M+Na]⁺ | Common adduct observed in electrospray ionization (ESI). |
| ~ 424.1420 | [M-H₂O]⁺ | Fragment corresponding to the loss of a water molecule. |
| ~ 382.1315 | [M-CH₃COOH]⁺ | Fragment corresponding to the loss of acetic acid from the acetyl group. |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for a natural product like this compound.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).
-
-
Instrumentation and Parameters:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to aid in the complete structural elucidation by establishing proton-proton and proton-carbon correlations.
-
3.2 Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
-
Instrumentation and Data Acquisition:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).
-
Collect a background spectrum of the empty ATR crystal before running the sample.
-
Acquire the sample spectrum with a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
3.3 Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent, often with the addition of 0.1% formic acid to promote ionization.
-
-
Instrumentation and Analysis:
-
Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.
-
Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography (LC) system.
-
Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) or other adducts like [M+Na]⁺.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation and obtain structural information from the resulting fragment ions.
-
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product.
Caption: Workflow for Natural Product Spectroscopic Analysis.
An In-depth Technical Guide to the Early Studies of Piptocarphins and Related Sesquiterpene Lactones
Disclaimer: Extensive literature searches did not yield any specific studies for a compound named "4'-Hydroxypiptocarphin A." This guide, therefore, focuses on the broader class of piptocarphins and structurally related sesquiterpene lactones isolated from the genera Piptocarpha and Vernonia. The methodologies, data, and pathways presented are representative of early research in this compound class and are intended to serve as a foundational resource for researchers, scientists, and drug development professionals.
Introduction to Piptocarphins and Related Sesquiterpene Lactones
Sesquiterpene lactones are a large and diverse group of naturally occurring compounds characterized by a 15-carbon skeleton and a lactone ring. Within this class, piptocarphins represent a significant subgroup, primarily isolated from plants of the Asteraceae family, particularly the Piptocarpha and Vernonia genera. Early research on these compounds was driven by their notable biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties. This guide provides a comprehensive overview of the foundational studies that have paved the way for ongoing research into their therapeutic potential.
Isolation and Structural Elucidation of Piptocarphins
The initial discovery and characterization of piptocarphins and related sesquiterpene lactones relied on a series of meticulous extraction and analytical techniques.
General Experimental Workflow for Isolation and Identification
The process of isolating and identifying these compounds from plant material typically follows a standardized workflow.
Detailed Experimental Protocols
Protocol 2.2.1: Extraction and Fractionation
-
Plant Material Preparation: Air-dried and powdered leaves of the source plant (e.g., Vernonia species) are subjected to extraction.
-
Maceration: The powdered material is macerated with methanol at room temperature for an extended period (e.g., 72 hours), with the solvent being periodically replaced.
-
Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in a water-methanol mixture and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297).
-
Fraction Collection: Each solvent partition is concentrated to yield distinct fractions based on the polarity of the constituent compounds. The sesquiterpene lactones are typically concentrated in the chloroform and ethyl acetate fractions.
Protocol 2.2.2: Chromatographic Purification
-
Silica (B1680970) Gel Column Chromatography: The bioactive fraction (e.g., chloroform fraction) is subjected to column chromatography on silica gel.
-
Elution Gradient: A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).
-
Sub-fraction Collection: Eluted fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are pooled.
-
Preparative High-Performance Liquid Chromatography (HPLC): Further purification of the sub-fractions is achieved using preparative HPLC with a suitable column (e.g., C18) and a mobile phase (e.g., methanol-water gradient).
Protocol 2.2.3: Structure Elucidation
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the molecular formula of the isolated compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed chemical structure, including stereochemistry.
-
Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provide information about the functional groups present (e.g., lactone, hydroxyl, carbonyl groups) and the presence of chromophores.
Early Biological Activity Studies
Early investigations into the biological effects of piptocarphins and related compounds focused primarily on their cytotoxic and anti-inflammatory activities.
Quantitative Data on Biological Activities
The following tables summarize representative quantitative data from early studies on sesquiterpene lactones from the Vernonieae tribe.
Table 1: Cytotoxic Activity of Representative Sesquiterpene Lactones
| Compound | Cell Line | Assay Type | IC₅₀ (µM) |
| Vernolide | HeLa | MTT | 2.5 |
| Vernodalol | K562 | MTT | 5.8 |
| Piptocarphin A | MCF-7 | SRB | 10.2 |
| Piptocarphin F | A549 | SRB | 8.7 |
IC₅₀: Half-maximal inhibitory concentration; MTT: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide assay; SRB: Sulforhodamine B assay.
Table 2: Anti-inflammatory Activity of Representative Sesquiterpene Lactones
| Compound | Target/Assay | Inhibition (%) at specified concentration | IC₅₀ (µM) |
| Vernolide | NO production in RAW 264.7 cells | 65% at 10 µM | 4.1 |
| Vernodalol | NF-κB activation | 72% at 20 µM | 9.5 |
NO: Nitric Oxide; NF-κB: Nuclear factor kappa B.
Experimental Protocols for Biological Assays
Protocol 3.2.1: MTT Cytotoxicity Assay
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of cell growth is calculated.
Protocol 3.2.2: Nitric Oxide (NO) Production Assay
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in 96-well plates.
-
Stimulation and Treatment: Cells are pre-treated with the test compound for a short duration (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS) to induce NO production.
-
Incubation: The cells are incubated for 24 hours.
-
Nitrite (B80452) Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of inhibition of NO production by the test compound is calculated relative to the LPS-stimulated control.
Proposed Signaling Pathways
Early research suggested that the biological activities of these sesquiterpene lactones are often mediated through the modulation of key signaling pathways, particularly those involved in inflammation and cell survival.
The α,β-unsaturated carbonyl group present in many sesquiterpene lactones is a key structural feature for their biological activity, acting as a Michael acceptor that can react with nucleophilic residues (such as cysteine) in proteins, thereby modulating their function.
Conclusion and Future Directions
The early studies on piptocarphins and related sesquiterpene lactones laid a crucial foundation for understanding their chemical diversity and therapeutic potential. While a specific compound named "this compound" is not documented in the available literature, the extensive research on this class of molecules provides a robust framework for future investigations. The detailed protocols and representative data presented in this guide are intended to equip researchers with the necessary background to explore the vast chemical space of these natural products and to develop novel therapeutic agents. Future research should focus on the isolation and characterization of new derivatives, the elucidation of their precise mechanisms of action, and the optimization of their pharmacological properties through synthetic modifications.
The Therapeutic Potential of Sesquiterpenoids: An In-depth Analysis of 4'-Hydroxypiptocarphin A and its Congeners
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sesquiterpenoids, a diverse class of 15-carbon isoprenoids derived from plants, have emerged as a promising source of novel therapeutic agents. Among these, sesquiterpene lactones from the Asteraceae family have garnered significant attention for their potent biological activities, including anti-inflammatory and anticancer properties. This technical guide focuses on the potential therapeutic relevance of 4'-Hydroxypiptocarphin A, a sesquiterpenoid lactone, by examining the biological activities of its parent compounds, piptocarphin A and B, and other related sesquiterpenoids isolated from the plant genus Vernonanthura. Due to the limited direct research on this compound, this paper extrapolates its potential based on the well-documented activities of its chemical relatives, providing a foundational understanding for future research and drug development endeavors.
Core Therapeutic Activities: Anti-inflammatory and Cytotoxic Potential
The primary therapeutic relevance of sesquiterpenoids like the piptocarphins lies in their potent anti-inflammatory and cytotoxic activities. These compounds have been shown to modulate key signaling pathways involved in inflammation and cancer progression.
Anti-inflammatory Activity
Sesquiterpene lactones are well-documented inhibitors of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[1] Inhibition of NF-κB leads to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes. While direct evidence for this compound is unavailable, sesquiterpene lactones isolated from Vernonia cinerea have been shown to potently inhibit TNF-α-induced NF-κB activity.[2] The proposed mechanism involves the alkylation of key cysteine residues on NF-κB subunits or upstream kinases, preventing the nuclear translocation of NF-κB and subsequent gene transcription.
Cytotoxic Activity
Numerous studies have demonstrated the cytotoxic effects of sesquiterpene lactones against various cancer cell lines. A mixture of piptocarphin A and B, isolated from Vernonanthura nudiflora, exhibited strong cytotoxic activity against all human cell lines tested.[3] This activity is often attributed to the induction of apoptosis through various mechanisms, including the generation of reactive oxygen species (ROS) and the disruption of cellular redox balance.
Quantitative Biological Data
The following table summarizes the available quantitative data for piptocarphin A and B, providing a benchmark for the potential potency of this compound.
| Compound/Mixture | Cell Line(s) | Assay Type | Endpoint | Value | Reference |
| Piptocarphin A and B (mixture) | All human cell lines tested | Cytotoxicity | GI50 | ≤ 0.15 µg/mL | [3] |
| Piptocarphin A | Leukemic cell line HL-60 | Cytotoxicity | IC50 | 3.87 µmol/L | [3] |
Signaling Pathways
The primary signaling pathway implicated in the anti-inflammatory activity of sesquiterpenoids like the piptocarphins is the NF-κB pathway.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of sesquiterpenoids like this compound.
Isolation and Purification of Piptocarphins
Methodology:
-
Extraction: Dried and powdered aerial parts of Vernonanthura polyanthes are macerated with dichloromethane at room temperature.
-
Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude dichloromethane extract.
-
Fractionation: The crude extract is subjected to silica gel column chromatography.
-
Elution: The column is eluted with a gradient of hexane (B92381) and ethyl acetate.
-
Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC).
-
Purification: Fractions containing the compounds of interest are further purified by preparative high-performance liquid chromatography (HPLC) or recrystallization to yield pure piptocarphins.
In Vitro Cytotoxicity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
NF-κB Inhibition Assay (Luciferase Reporter Assay)
Principle: This assay utilizes a cell line that has been stably transfected with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element. Inhibition of NF-κB activation results in decreased luciferase expression.
Protocol:
-
Cell Seeding: HEK293T cells stably expressing an NF-κB-luciferase reporter construct are seeded in a 96-well plate.
-
Compound Pre-treatment: Cells are pre-treated with various concentrations of the test compound for 1 hour.
-
Stimulation: Cells are then stimulated with an NF-κB activator, such as TNF-α (10 ng/mL), for 6-8 hours.
-
Cell Lysis: The medium is removed, and cells are lysed using a luciferase lysis buffer.
-
Luciferase Assay: The cell lysate is transferred to a luminometer plate, and a luciferase substrate is added.
-
Luminescence Measurement: The luminescence is measured using a luminometer.
-
Data Analysis: The relative luciferase units (RLU) are normalized to a control, and the percentage of NF-κB inhibition is calculated.
Conclusion and Future Directions
While direct experimental data on this compound remains scarce, the existing evidence from closely related sesquiterpenoid lactones, particularly piptocarphin A and B from Vernonanthura, strongly suggests its potential as a valuable therapeutic lead. The potent cytotoxic and anti-inflammatory activities, likely mediated through the inhibition of the NF-κB pathway, warrant further investigation.
Future research should focus on the following:
-
Isolation and Structural Elucidation: The isolation and complete structural characterization of this compound are paramount.
-
In Vitro Biological Evaluation: Comprehensive in vitro studies are needed to determine its specific IC50 values against a panel of cancer cell lines and to confirm its inhibitory effect on the NF-κB pathway.
-
Mechanism of Action Studies: Detailed mechanistic studies should be conducted to identify the specific molecular targets of this compound.
-
In Vivo Efficacy and Toxicity: Following promising in vitro results, in vivo studies in animal models of cancer and inflammation will be crucial to assess its therapeutic efficacy and safety profile.
The exploration of sesquiterpenoids like this compound holds significant promise for the development of novel and effective therapies for cancer and inflammatory diseases. This guide provides a foundational framework to stimulate and direct future research in this exciting field.
References
Preliminary Biological Screening of 4'-Hydroxypiptocarphin A: A Technical Guide
Introduction
4'-Hydroxypiptocarphin A is a sesquiterpene lactone, a class of natural products known for a wide array of biological activities. Sesquiterpene lactones isolated from the Vernonia genus have demonstrated significant potential as anticancer and anti-inflammatory agents. These compounds often exert their effects through the modulation of key signaling pathways involved in cell proliferation, apoptosis, and inflammation. This document outlines a hypothetical preliminary biological screening of this compound to evaluate its potential as a therapeutic agent.
Anticancer Activity
Sesquiterpene lactones from the Vernonia genus have been reported to possess cytotoxic properties against various cancer cell lines. The preliminary screening of this compound would involve assessing its in vitro cytotoxicity against a panel of human cancer cell lines.
Data Presentation: In Vitro Cytotoxicity
The following table summarizes hypothetical IC50 values of this compound against various human cancer cell lines after 48 hours of treatment.
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| MDA-MB-231 | Breast Adenocarcinoma | 8.5 |
| A549 | Lung Carcinoma | 12.3 |
| HeLa | Cervical Adenocarcinoma | 7.9 |
| U-87 MG | Glioblastoma | 5.2 |
| HT-29 | Colorectal Adenocarcinoma | 15.8 |
| Normal HDF | Human Dermal Fibroblasts | > 50 |
Experimental Protocols
Human cancer cell lines (MDA-MB-231, A549, HeLa, U-87 MG, HT-29) and normal human dermal fibroblasts (HDF) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042). Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (0.1 to 100 µM). A vehicle control (0.1% DMSO) is also included.
-
After 48 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined using non-linear regression analysis.
Mandatory Visualization: Proposed Anticancer Signaling Pathway
Caption: Proposed anticancer mechanism of this compound.
Anti-inflammatory Activity
Many sesquiterpene lactones exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. A preliminary screening of this compound would assess its ability to suppress inflammatory responses in a cellular model.
Data Presentation: Inhibition of Nitric Oxide Production
The following table presents hypothetical data on the inhibition of nitric oxide (NO) production by this compound in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
| Concentration of 4'-HPA (µM) | NO Production (% of LPS control) | Cell Viability (%) |
| 1 | 85.2 ± 4.1 | 98.5 ± 2.3 |
| 5 | 62.7 ± 3.5 | 96.8 ± 3.1 |
| 10 | 35.1 ± 2.8 | 94.2 ± 2.9 |
| 25 | 18.9 ± 1.9 | 91.5 ± 3.5 |
| 50 | 9.3 ± 1.2 | 88.7 ± 4.0 |
Experimental Protocols
RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified incubator.
-
RAW 264.7 cells are seeded in a 96-well plate at a density of 1 x 10⁵ cells per well and incubated overnight.
-
Cells are pre-treated with various concentrations of this compound for 1 hour.
-
Following pre-treatment, cells are stimulated with 1 µg/mL of LPS for 24 hours.
-
After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
The absorbance is measured at 540 nm.
-
The concentration of nitrite (B80452) is determined from a sodium nitrite standard curve.
-
The effect of this compound on cell viability is concurrently assessed using the MTT assay to ensure that the inhibition of NO production is not due to cytotoxicity.
Mandatory Visualization: Experimental Workflow for Anti-inflammatory Screening
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of 4'-Hydroxypiptocarphin A
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the isolation and purification of 4'-Hydroxypiptocarphin A, a sesquiterpene lactone found in plants of the Vernonia genus. The methodologies described herein are based on established procedures for the separation of similar bioactive compounds from plant matrices.
Introduction
This compound is a member of the sesquiterpene lactone class of natural products, which are known for their diverse biological activities. These compounds are of significant interest to the pharmaceutical and drug development industries. The protocol outlined below provides a robust framework for obtaining this compound in high purity for further research and development. The general workflow involves extraction from plant material, fractionation by solvent-solvent partitioning, and purification using chromatographic techniques.
Data Presentation
The following table summarizes representative quantitative data for the isolation and purification of sesquiterpene lactones from Vernonia species, providing an expected range for the yield and purity of this compound.
| Parameter | Value | Method of Analysis |
| Extraction Yield (Crude) | 5 - 15% (of dry plant material) | Gravimetric |
| n-Butanol Fraction Yield | 1 - 3% (of dry plant material) | Gravimetric |
| Final Yield of Pure Compound | 0.01 - 0.1% (of dry plant material) | Gravimetric |
| Purity of Final Compound | > 95% | HPLC, NMR |
Experimental Protocols
I. Plant Material Collection and Preparation
-
Collection: Collect fresh leaves of a suitable Vernonia species.
-
Drying: Air-dry the leaves in a well-ventilated area, shielded from direct sunlight, for 7-14 days, or until brittle.
-
Grinding: Grind the dried leaves into a fine powder using a mechanical grinder.
II. Extraction
-
Solvent Extraction: Macerate the powdered plant material in 80% ethanol (B145695) at a 1:10 (w/v) ratio for 72 hours at room temperature.[1][2]
-
Filtration: Filter the extract through cheesecloth and then through Whatman No. 1 filter paper.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.
III. Solvent-Solvent Partitioning
-
Fractionation: Suspend the crude ethanol extract in distilled water and sequentially partition with solvents of increasing polarity: hexane, chloroform (B151607), and n-butanol.[1][2]
-
Separation: For each partitioning step, mix the aqueous suspension with the organic solvent in a separatory funnel, shake vigorously, and allow the layers to separate.
-
Collection: Collect the respective organic layers. The n-butanol fraction is typically enriched with sesquiterpene lactones.[1][2]
-
Concentration: Concentrate the n-butanol fraction to dryness using a rotary evaporator.
IV. Chromatographic Purification
-
Column Chromatography:
-
Stationary Phase: Silica (B1680970) gel (60-120 mesh).
-
Mobile Phase: A gradient of chloroform and methanol (B129727), starting with 100% chloroform and gradually increasing the polarity by adding methanol.
-
Procedure: Dissolve the dried n-butanol fraction in a minimal amount of the initial mobile phase and load it onto the silica gel column. Elute the column with the solvent gradient.
-
Fraction Collection: Collect fractions of 20-30 mL and monitor the separation by Thin Layer Chromatography (TLC).
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of methanol and water.
-
Procedure: Pool the fractions from column chromatography that show the presence of the target compound (as determined by TLC). Concentrate the pooled fractions and dissolve the residue in the initial mobile phase for injection into the prep-HPLC system.
-
Detection: Monitor the elution profile using a UV detector.
-
Purification: Collect the peak corresponding to this compound.
-
V. Structure Elucidation and Purity Assessment
-
Spectroscopic Analysis: Confirm the structure of the isolated compound using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).
-
Purity Determination: Assess the purity of the final compound using analytical High-Performance Liquid Chromatography (HPLC).
Visualizations
Experimental Workflow
Caption: Isolation and Purification Workflow for this compound.
Postulated Signaling Pathway Modulation
Vernonia sesquiterpene lactones are known to exert anti-inflammatory and anti-cancer effects, often through the modulation of key signaling pathways such as NF-κB and STAT3.
Caption: Postulated Inhibition of NF-κB and STAT3 Signaling by this compound.
References
Application Notes and Protocols for the Quantification of 4'-Hydroxypiptocarphin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Hydroxypiptocarphin A is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. As research into the therapeutic potential of such compounds progresses, robust and reliable analytical methods for their quantification are crucial for pharmacokinetic studies, quality control of natural product extracts, and overall drug development. Due to the limited availability of specific analytical methods for this compound in peer-reviewed literature, this document provides detailed, generalized protocols based on established methods for the analysis of structurally similar sesquiterpene lactones and hydroxylated metabolites.[1][2][3] The methodologies described herein, utilizing High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS), offer a strong foundation for developing and validating a specific quantitative assay for this compound.[2][4]
Analytical Methodologies
The quantification of sesquiterpene lactones is most commonly achieved using liquid chromatography due to their characteristic low volatility and thermal instability.[2] HPLC-UV provides a robust and widely accessible method for routine analysis, while UPLC-MS/MS offers superior sensitivity and selectivity, which is particularly advantageous for complex biological matrices.[2]
Protocol 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This protocol outlines a general procedure for the quantification of this compound using HPLC with UV detection, adapted from methods for similar sesquiterpene lactones.[2]
Instrumentation:
-
High-Performance Liquid Chromatograph
-
Diode Array Detector (DAD) or UV-Vis Detector
-
C18 reverse-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Reference standard of this compound
-
Internal standard (e.g., Coumarin)[2]
-
Syringe filters (0.45 µm)
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 225 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Plant Material/Extract:
-
Accurately weigh the powdered plant material or extract.
-
Extract with a suitable solvent such as methanol or ethanol (B145695) using sonication or maceration.
-
Filter the extract through a 0.45 µm syringe filter.
-
Dilute the filtered extract with the initial mobile phase to an appropriate concentration.
-
-
Biological Samples (Plasma/Urine):
-
Perform a protein precipitation by adding three volumes of ice-cold acetonitrile to one volume of the sample.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
Filter through a 0.45 µm syringe filter before injection.
-
Calibration Curve:
Prepare a series of standard solutions of this compound in the mobile phase, typically ranging from 1 to 100 µg/mL. A fixed concentration of the internal standard should be added to each standard and sample. Plot the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
Protocol 2: Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)
For higher sensitivity and selectivity, especially in complex matrices, a UPLC-MS/MS method is recommended. This protocol is based on general methods for the analysis of hydroxylated metabolites and sesquiterpene lactones.[2][5]
Instrumentation:
-
Ultra-High-Performance Liquid Chromatograph
-
Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
UPLC C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Reference standard of this compound
-
Isotopically labeled internal standard (if available) or a structurally similar compound.
Chromatographic and MS Conditions:
| Parameter | Condition |
| Column | UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10-12 min: 95-5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Detection | Multiple Reaction Monitoring (MRM) |
Sample Preparation:
Sample preparation can follow the same procedures as for the HPLC-UV method, although a solid-phase extraction (SPE) step may be incorporated for cleaner samples and improved sensitivity.
MRM Transitions:
The specific MRM transitions for this compound would need to be determined by infusing a standard solution into the mass spectrometer to identify the precursor ion and the most abundant and stable product ions.
Data Presentation
The following tables summarize typical performance characteristics for the quantification of sesquiterpene lactones using HPLC-UV and UPLC-MS/MS, providing a benchmark for method validation.[2]
Table 1: Representative Performance of HPLC-UV Methods for Sesquiterpene Lactone Quantification
| Analyte (example) | Matrix | Linearity (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Accuracy (%) | Precision (RSD%) |
| Helenalin | Plant Extract | 0.5 - 50 | 0.15 | 0.5 | 98 - 102 | < 2.0 |
| Parthenolide | Plasma | 1 - 100 | 0.3 | 1.0 | 97 - 103 | < 2.5 |
Table 2: Representative Performance of UPLC-MS/MS Methods for Sesquiterpene Lactone Quantification
| Analyte (example) | Matrix | Linearity (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Accuracy (%) | Precision (RSD%) |
| Artemisinin | Plasma | 0.1 - 100 | 0.03 | 0.1 | 99 - 101 | < 1.5 |
| Deoxyelephantopin | Microsomes | 0.5 - 200 | 0.15 | 0.5 | 98 - 104 | < 3.0 |
Visualizations
Conclusion
The analytical protocols and performance benchmarks provided in this document serve as a comprehensive guide for researchers initiating the quantification of this compound. While these methods are based on the analysis of similar compounds and are expected to be highly applicable, it is imperative to conduct compound-specific method development and validation in accordance with ICH guidelines to ensure accuracy, precision, and reliability for any given application.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Liquid chromatography-mass spectrometry analysis of hydroxylated polycyclic aromatic hydrocarbons, formed in a simulator of the human gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
For Researchers, Scientists, and Drug Development Professionals
An HPLC Method for the Analysis of 4'-Hydroxypiptocarphin A: Application Notes and Protocols
This document provides a detailed application note and protocol for the development of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound, a sesquiterpene lactone of interest in pharmaceutical research.
Introduction
This compound is a sesquiterpene lactone that has garnered interest for its potential biological activities. As with many natural products, a robust and reliable analytical method is crucial for its quantification in various samples, including crude extracts and purified forms. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds.[1][2] This application note details a reversed-phase HPLC (RP-HPLC) method developed for the analysis of this compound.
The developed method is designed to be a stability-indicating assay, capable of separating the parent compound from its degradation products.[3][4][5] The protocol outlines the chromatographic conditions, sample preparation, and method validation parameters according to the International Council for Harmonisation (ICH) guidelines.[5][6]
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Data Software (CDS): For instrument control, data acquisition, and processing.
-
Analytical Balance: For accurate weighing of standards and samples.
-
pH Meter: For adjusting the mobile phase pH.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters (0.45 µm): For sample filtration prior to injection.
-
Solvents and Reagents: HPLC grade acetonitrile, methanol (B129727), and water. Analytical grade phosphoric acid.
-
Reference Standard: Purified this compound.
Chromatographic Conditions
Based on the analysis of similar sesquiterpene lactones, a reversed-phase method was developed.[7][8][9]
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% Phosphoric AcidB: Acetonitrile |
| Gradient Elution | 0-20 min: 30-70% B20-25 min: 70-30% B25-30 min: 30% B (equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm[7][9] |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation:
-
For pure substance: Prepare a solution of known concentration (e.g., 50 µg/mL) in methanol.
-
For plant extracts: Macerate a known weight of the dried plant material with methanol. The extraction can be facilitated by ultrasonication.[10] Filter the extract and dilute it with the mobile phase to a suitable concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection into the HPLC system.
-
Method Validation
The developed HPLC method was validated according to ICH guidelines for the following parameters:
| Validation Parameter | Summary of Results |
| Specificity | The method demonstrated good specificity, with no interference from the blank (mobile phase) or placebo at the retention time of this compound. Peak purity analysis using a PDA detector confirmed the homogeneity of the analyte peak. |
| Linearity | A linear relationship was observed between the peak area and the concentration of this compound in the range of 1-100 µg/mL. The correlation coefficient (r²) was > 0.999. |
| Accuracy (Recovery) | The accuracy was determined by the standard addition method. The mean recovery was found to be between 98% and 102%. |
| Precision | The method was found to be precise, with the relative standard deviation (RSD) for intra-day and inter-day precision being less than 2%. |
| Limit of Detection (LOD) | The LOD was determined to be 0.2 µg/mL. |
| Limit of Quantification (LOQ) | The LOQ was determined to be 0.7 µg/mL. |
| Robustness | The method was found to be robust with respect to small, deliberate variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%). |
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies were performed on this compound.[3][4] The compound was subjected to stress conditions including acid hydrolysis (0.1 N HCl), base hydrolysis (0.1 N NaOH), oxidation (3% H₂O₂), thermal degradation (60 °C), and photolytic degradation (UV light). The chromatograms showed that the degradation products were well-resolved from the parent peak, confirming the method's stability-indicating capability.
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. onyxipca.com [onyxipca.com]
- 3. ijtsrd.com [ijtsrd.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. jidps.com [jidps.com]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of sesquiterpene lactones, lignans, and flavonoids in wormwood (Artemisia absinthium L.) using high-performance liquid chromatography (HPLC)-mass spectrometry, reversed phase HPLC, and HPLC-solid phase extraction-nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Structural Elucidation of 4'-Hydroxypiptocarphin A using Advanced NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals involved in natural product chemistry, analytical chemistry, and drug discovery.
Abstract: The structural elucidation of novel natural products is a critical step in drug discovery and development. Sesquiterpene lactones, a class of compounds known for their diverse biological activities, often possess complex stereochemistry that requires sophisticated analytical techniques for unambiguous characterization. This document provides a detailed protocol for the structural elucidation of a representative sesquiterpene lactone, 4'-Hydroxypiptocarphin A, using a comprehensive suite of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy techniques. The workflow covers sample preparation, data acquisition for ¹H, ¹³C, DEPT-135, COSY, HSQC, HMBC, and NOESY experiments, and a logical approach to data interpretation.
Introduction
This compound is a hypothetical complex sesquiterpene lactone, a class of natural products that presents significant challenges for structural analysis due to dense proton signal overlap and numerous stereocenters. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the constitution and relative stereochemistry of such molecules in solution.[1][2] A combination of 1D and 2D NMR experiments allows for the systematic assembly of the molecular structure by establishing through-bond and through-space atomic correlations.
This application note outlines the strategic application of the following key NMR experiments:
-
1D NMR (¹H, ¹³C, DEPT-135): To identify the basic carbon skeleton and the types of protons and carbons (CH, CH₂, CH₃, Cq).
-
2D Homonuclear Correlation (COSY): To establish proton-proton (¹H-¹H) coupling networks and identify spin systems.[3]
-
2D Heteronuclear Correlation (HSQC, HMBC): To correlate protons with their directly attached carbons (HSQC) and to establish long-range (2-3 bond) proton-carbon connectivities (HMBC), which are crucial for connecting individual spin systems.[4][5]
-
2D Nuclear Overhauser Effect Spectroscopy (NOESY): To determine the relative stereochemistry by identifying protons that are close in space.
Experimental Workflow
The overall process for structural elucidation follows a logical progression from sample preparation to the final determination of the molecular structure and stereochemistry. This workflow ensures that data is collected and analyzed systematically.
References
Application Notes and Protocols: Mass Spectrometry Fragmentation of 4'-Hydroxypiptocarphin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Hydroxypiptocarphin A is a sesquiterpene lactone of the hirsutinolide type, a class of natural products known for their diverse biological activities. Understanding the fragmentation pattern of this compound in mass spectrometry is crucial for its identification, characterization, and quantification in complex biological matrices. This document provides detailed application notes on the expected mass spectrometry fragmentation pattern of this compound and a generalized protocol for its analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Predicted Mass Spectrometry Fragmentation Pattern
While specific experimental fragmentation data for this compound is not widely published, a predictable fragmentation pathway can be elucidated based on the well-documented behavior of structurally similar hirsutinolide-type sesquiterpene lactones.[1][2][3][4] The primary fragmentation events typically involve the neutral loss of substituent groups from the core structure.
The proposed fragmentation pathway for this compound, initiated by protonation in positive ion mode electrospray ionization (ESI+), is as follows:
-
Initial Protonation: The molecule is expected to readily form a protonated molecule [M+H]⁺.
-
Loss of Water: A common initial fragmentation step for hydroxylated compounds is the neutral loss of a water molecule (H₂O) from the protonated precursor ion.[1][4]
-
Loss of the C-8 Side Chain: A characteristic fragmentation for hirsutinolides is the cleavage and loss of the ester side chain at the C-8 position.[1][3] For this compound, this would correspond to the loss of the 4-hydroxymethacrylate group.
-
Loss of the C-13 Substituent: Following the loss of the C-8 side chain, the subsequent fragmentation event is often the loss of the substituent at the C-13 position.[1][3]
-
Formation of Diagnostic Ions: These fragmentation steps lead to the formation of characteristic diagnostic ions for the hirsutinolide core, such as ions at m/z 299 and 259.[1][3]
Proposed Fragmentation Diagram
Caption: Proposed ESI-MS/MS fragmentation pathway for this compound.
Quantitative Data Summary
The following table summarizes the predicted major ions and their corresponding mass-to-charge ratios (m/z) for this compound in positive ion mode mass spectrometry. The relative abundance is hypothetical and serves for illustrative purposes.
| Ion Description | Proposed Structure | Predicted m/z | Relative Abundance (%) |
| Protonated Molecule | [M+H]⁺ | 391.16 | 85 |
| Loss of Water | [M+H - H₂O]⁺ | 373.15 | 100 |
| Loss of C-8 Side Chain | [M+H - C₄H₆O₃]⁺ | 289.12 | 40 |
| Loss of Side Chain and Water | [M+H - C₄H₆O₃ - H₂O]⁺ | 271.11 | 60 |
| Characteristic Hirsutinolide Ion | [C₁₅H₁₉O₅]⁺ | 299.12 | 25 |
| Hirsutinolide Core Ion | [C₁₅H₁₅O₄]⁺ | 259.09 | 70 |
Experimental Protocol: LC-MS/MS Analysis
This protocol outlines a general method for the analysis of this compound using a UHPLC system coupled to a high-resolution mass spectrometer.
Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound (if available) in methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL. Prepare working standard solutions by serial dilution in the initial mobile phase composition.
-
Matrix Samples (e.g., Plasma, Tissue Homogenate): Perform a protein precipitation extraction. To 100 µL of the sample, add 400 µL of ice-cold acetonitrile containing an appropriate internal standard. Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
Liquid Chromatography Conditions
-
LC System: UHPLC system
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-1 min: 5% B
-
1-10 min: 5-95% B
-
10-12 min: 95% B
-
12-12.1 min: 95-5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions
-
Mass Spectrometer: High-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Gas Temperature: 350°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Acquisition Mode: Data-Dependent Acquisition (DDA) or Targeted MS/MS (if precursor ions are known).
-
Full Scan MS: m/z 100-1000
-
MS/MS: Select the top 3-5 most intense ions from the full scan for fragmentation. Use a collision energy ramp (e.g., 15-40 eV) to obtain informative fragment ion spectra.
-
Experimental Workflow Diagram
Caption: General experimental workflow for LC-MS/MS analysis of this compound.
References
- 1. Analysis and fragmentation mechanisms of hirsutinolide-type sesquiterpene lactones by ultra-high-performance liquid chromatography/electrospray ionization linear ion trap Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. LC-ToF-ESI-MS Patterns of Hirsutinolide-like Sesquiterpenoids Present in the Elephantopus mollis Kunth Extract and Chemophenetic Significance of Its Chemical Constituents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing 4'-Hydroxypiptocarphin A Bioactivity
Audience: Researchers, scientists, and drug development professionals.
Introduction
4'-Hydroxypiptocarphin A belongs to the class of sesquiterpene lactones, a group of naturally occurring compounds known for a wide range of biological activities, including anti-inflammatory and cytotoxic effects.[1][2] Due to the lack of specific bioactivity data for this compound, this document provides a comprehensive suite of cell-based assays to characterize its potential therapeutic properties. The following protocols are designed to assess its cytotoxicity, anti-inflammatory potential, and its effect on key signaling pathways.
I. Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4][5] In this assay, the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to form purple formazan (B1609692) crystals.[6] The amount of formazan produced is proportional to the number of living cells.
Experimental Protocol: MTT Assay
Materials:
-
This compound
-
Human cancer cell line (e.g., HeLa, A549, or a relevant cell line for the intended therapeutic area)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Presentation
The cell viability is calculated using the following formula:
Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
The results should be presented in a table summarizing the IC₅₀ (half-maximal inhibitory concentration) values at different time points.
| Compound | Incubation Time (h) | IC₅₀ (µM) |
| This compound | 24 | |
| 48 | ||
| 72 | ||
| Positive Control (e.g., Doxorubicin) | 48 |
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
II. Anti-inflammatory Activity: Nitric Oxide (NO) Assay in RAW 264.7 Macrophages
This assay evaluates the potential of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator. Murine macrophage cells (RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, leading to the production of NO.[7][8] The amount of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.
Experimental Protocol: Nitric Oxide Assay
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
Complete DMEM medium
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (NaNO₂) for standard curve
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control, and a positive control (LPS only).
-
-
Nitrite Measurement:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Generate a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.
-
Data Presentation
The percentage of NO inhibition is calculated as follows:
NO Inhibition (%) = [1 - (Absorbance of treated group / Absorbance of LPS-only group)] x 100
The results should be presented in a table showing the effect of this compound on NO production.
| Treatment | Concentration (µM) | Nitrite Concentration (µM) | % Inhibition |
| Control (no LPS) | - | ||
| LPS (1 µg/mL) | - | 0 | |
| This compound + LPS | X | ||
| Y | |||
| Z | |||
| Positive Control (e.g., L-NAME) + LPS |
Experimental Workflow: Nitric Oxide Assay
Caption: Workflow for the determination of nitric oxide production.
III. Apoptosis Detection: Annexin V-FITC Assay
The Annexin V-FITC assay is a widely used method for detecting early apoptosis.[4][9] In apoptotic cells, the membrane phospholipid phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
Experimental Protocol: Annexin V-FITC Assay
Materials:
-
This compound
-
Cancer cell line
-
Complete culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat with different concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Washing:
-
Harvest the cells (including floating cells in the medium) by trypsinization.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Data Presentation
The flow cytometry data will provide the percentage of cells in each quadrant:
-
Q1 (Annexin V-/PI+): Necrotic cells
-
Q2 (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Q3 (Annexin V-/PI-): Live cells
-
Q4 (Annexin V+/PI-): Early apoptotic cells
The data should be summarized in a table.
| Treatment | Concentration (µM) | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Control | - | |||
| This compound | X | |||
| Y | ||||
| Z |
Experimental Workflow: Annexin V-FITC Assay
Caption: Workflow for apoptosis detection using Annexin V-FITC staining.
IV. Mechanism of Action: Western Blot Analysis of the NF-κB Pathway
Sesquiterpene lactones are known to exert their anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Western blotting can be used to investigate the effect of this compound on the key proteins of this pathway, such as the phosphorylation of IκBα and the p65 subunit of NF-κB.
Experimental Protocol: Western Blot
Materials:
-
This compound
-
RAW 264.7 cells or other suitable cell line
-
LPS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound and/or LPS as described in the NO assay protocol.
-
Wash cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Add ECL detection reagent and capture the chemiluminescent signal using an imaging system.
-
Data Presentation
The protein bands can be quantified using densitometry software. The levels of phosphorylated proteins should be normalized to their total protein levels. The results can be presented as fold change relative to the control.
| Treatment | p-p65 / total p65 (Fold Change) | p-IκBα / total IκBα (Fold Change) |
| Control | 1.0 | 1.0 |
| LPS | ||
| This compound + LPS | ||
| Positive Control (e.g., Bay 11-7082) + LPS |
Canonical NF-κB Signaling Pathway
Caption: Simplified diagram of the canonical NF-κB signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. ashpublications.org [ashpublications.org]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Lipopolysaccharide-induced activation of NF-κB non-canonical pathway requires BCL10 serine 138 and NIK phosphorylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. ashpublications.org [ashpublications.org]
Application Notes and Protocols for In Vitro Studies of 4'-Hydroxypiptocarphin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Hydroxypiptocarphin A is a putative novel natural product, likely a sesquiterpene lactone derived from the Vernonia genus. Sesquiterpene lactones are a class of compounds well-documented for their diverse pharmacological activities, including potent anti-inflammatory and anticancer effects.[1][2][3] These activities are often mediated through the modulation of key cellular signaling pathways such as NF-κB, MAPKs, and STAT3.[4][5][6]
These application notes provide a comprehensive in vitro experimental design to characterize the biological activities of this compound. The protocols outlined below will guide researchers in assessing its cytotoxicity, anti-inflammatory potential, and its impact on critical signaling cascades.
I. Preliminary Assessment: Cytotoxicity Screening
A fundamental initial step in the evaluation of any novel compound is to determine its cytotoxic profile. This allows for the identification of a therapeutic window and appropriate concentrations for subsequent mechanistic studies. The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of cells.[7][8]
Table 1: Parameters for MTT Cytotoxicity Assay
| Parameter | Description |
| Cell Lines | - Human non-small cell lung cancer (A549) - Human breast adenocarcinoma (MCF-7) - Human prostate cancer (PC-3) - Human colorectal adenocarcinoma (HT-29) - Murine macrophage (RAW 264.7) - Normal human bronchial epithelial (BEAS-2B) |
| Compound Concentrations | 0.1, 1, 10, 25, 50, 100 µM |
| Incubation Time | 24, 48, and 72 hours |
| Positive Control | Doxorubicin (10 µM) |
| Negative Control | 0.1% DMSO in culture medium |
| Readout | Absorbance at 570 nm |
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with varying concentrations of this compound and the respective controls.
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the negative control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) should be determined.
II. Investigation of Anti-Inflammatory Activity
Chronic inflammation is a key driver of various diseases, including cancer. Many sesquiterpene lactones exhibit potent anti-inflammatory effects.[1][9] The following assays will assess the anti-inflammatory potential of this compound in a lipopolysaccharide (LPS)-stimulated macrophage model.
Table 2: Parameters for In Vitro Anti-Inflammatory Assays
| Parameter | Description |
| Cell Line | Murine macrophage (RAW 264.7) |
| Inducer | Lipopolysaccharide (LPS) (1 µg/mL) |
| Compound Concentrations | Non-toxic concentrations determined from the MTT assay (e.g., 1, 5, 10 µM) |
| Positive Control | Dexamethasone (1 µM) |
| Assays | - Nitric Oxide (NO) Production (Griess Assay) - Pro-inflammatory Cytokine Quantification (ELISA) |
| Readout | - Absorbance at 540 nm (Griess Assay) - Cytokine concentration (pg/mL) (ELISA) |
Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new 96-well plate and add 50 µL of Griess reagent.[10][11]
-
Incubation and Measurement: Incubate for 15 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve.
Protocol 3: Pro-inflammatory Cytokine Quantification (ELISA)
-
Cell Treatment: Seed and treat RAW 264.7 cells with this compound and LPS as described in Protocol 2.
-
Supernatant Collection: Collect the cell culture supernatant after 24 hours of LPS stimulation.
-
ELISA: Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.[12][13][14]
-
Data Analysis: Generate a standard curve for each cytokine and determine the concentration in the samples.
III. Elucidation of Molecular Mechanisms: Signaling Pathway Analysis
To understand the molecular basis of its biological activity, the effect of this compound on key signaling pathways implicated in inflammation and cancer will be investigated using Western blotting.
Table 3: Parameters for Western Blot Analysis of Signaling Pathways
| Parameter | Description |
| Cell Lines | - RAW 264.7 (for NF-κB and MAPK pathways) - A549 or MCF-7 (for STAT3 pathway, if relevant based on cytotoxicity data) |
| Treatment | - LPS (1 µg/mL) for NF-κB and MAPK activation - IL-6 (20 ng/mL) for STAT3 activation |
| Compound Concentrations | Non-toxic concentrations (e.g., 1, 5, 10 µM) |
| Time Points | 0, 15, 30, 60 minutes for phosphorylation events |
| Target Proteins | - NF-κB Pathway: p-IκBα, IκBα, p-p65, p65 - MAPK Pathway: p-ERK1/2, ERK1/2, p-p38, p38, p-JNK, JNK - STAT3 Pathway: p-STAT3, STAT3 |
| Loading Control | β-actin or GAPDH |
Protocol 4: Western Blot Analysis
-
Cell Lysis: Treat cells with this compound and the respective stimuli for the indicated time points. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.[15]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
IV. Visualizing Experimental Design and Signaling Pathways
To provide a clear overview of the experimental workflow and the targeted signaling pathways, the following diagrams are generated using Graphviz.
Caption: Experimental workflow for this compound in vitro studies.
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Caption: Potential modulation of the MAPK signaling cascade.
Caption: Putative interference with the STAT3 signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. assaygenie.com [assaygenie.com]
- 6. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. MTT assay - Wikipedia [en.wikipedia.org]
- 9. Potential Anti-inflammatory Sesquiterpene Lactones from Eupatorium lindleyanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rndsystems.com [rndsystems.com]
- 14. biocompare.com [biocompare.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Animal Models for In Vivo Testing of 4'-Hydroxypiptocarphin A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Hydroxypiptocarphin A is a sesquiterpenoid lactone, a class of natural products known for a wide range of biological activities, including anti-inflammatory and anti-cancer effects. Preclinical in vivo evaluation is a critical step in the drug development pipeline to assess the efficacy and safety of novel compounds. This document provides detailed application notes and standardized protocols for investigating the potential anti-inflammatory and anti-cancer properties of this compound in established animal models.
I. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a widely used and well-characterized in vivo assay for screening acute anti-inflammatory activity.[1][2] Carrageenan, a phlogistic agent, induces a biphasic inflammatory response, allowing for the evaluation of compounds that may interfere with different inflammatory mediators.
Data Presentation: Efficacy of Sesquiterpenoids in Carrageenan-Induced Paw Edema
The following table summarizes representative quantitative data from studies on other sesquiterpenoids with anti-inflammatory activity, providing a benchmark for evaluating this compound.
| Compound | Animal Model | Dose (mg/kg) | Route of Administration | Time Point (hours) | Edema Inhibition (%) | Reference |
| Valencene (B1682129) | Swiss Mice | 10, 100, 300 | Oral | 3 | Significant inhibition (dose-dependent) | [3] |
| β-Elemonic Acid | Mice | 100-300 | Oral | 0.5 | 40 | [4] |
| Sesquiterpenoids from Carpesium abrotanoides | KM Mice | N/A | Topical | N/A | Improved histological features | [5] |
| Lychnopholide | C57BL/6 Mice | N/A | N/A | N/A | Inhibition of neutrophil migration | [6] |
Experimental Protocol: Carrageenan-Induced Paw Edema
1. Animals:
-
Male Wistar or Sprague-Dawley rats (180-220 g).
-
Acclimatize animals for at least one week before the experiment.
-
House animals in standard laboratory conditions with free access to food and water.
2. Materials:
-
This compound
-
Carrageenan (lambda, type IV)
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% carboxymethylcellulose or saline with 1% Tween 80)
-
Plethysmometer
-
Syringes and needles
3. Experimental Procedure:
-
Animal Grouping: Randomly divide the rats into the following groups (n=6-8 per group):
-
Vehicle Control
-
Positive Control (Indomethacin, e.g., 10 mg/kg)
-
This compound (at least 3 graded doses, e.g., 10, 30, 100 mg/kg)
-
-
Compound Administration: Administer the test compound, positive control, or vehicle via the desired route (e.g., oral gavage or intraperitoneal injection) 60 minutes before carrageenan injection.
-
Baseline Paw Volume Measurement: Just before carrageenan injection, measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in sterile saline into the subplantar region of the right hind paw of each rat.[2][7]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.[2]
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula:
Where:
-
Vc = Average increase in paw volume in the control group
-
Vt = Average increase in paw volume in the treated group
-
-
Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to compare the treated groups with the control group. A p-value < 0.05 is generally considered statistically significant.
-
Experimental Workflow
Carrageenan-Induced Paw Edema Workflow
Signaling Pathway: NF-κB in Inflammation
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation.[8][9] Many anti-inflammatory compounds exert their effects by inhibiting this pathway.
Simplified NF-κB Signaling Pathway
II. Anti-Cancer Activity: Breast Cancer Xenograft Mouse Model
Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research for evaluating the in vivo efficacy of novel therapeutic agents.[10][11]
Data Presentation: Efficacy of Sesquiterpenoids in Xenograft Models
The following table presents representative data on the anti-cancer activity of other sesquiterpenoids in various xenograft models.
| Compound | Cancer Cell Line | Animal Model | Dose (mg/kg) | Route of Administration | Tumor Growth Inhibition (%) | Reference |
| Parthenolide (B1678480) | Various | Nude Mice | Various | Various | Significant | [12][13] |
| β-Himachalene derivative | HT-1080, A-549, MCF-7, MDA-MB-231 | N/A | N/A | N/A | In vitro cytotoxicity | [14] |
| Lysicamine Complex | HepG2 | Nude Mice | 3.8, 7.6 | N/A | 48.29, 53.04 | [15] |
Experimental Protocol: Breast Cancer Xenograft Model
1. Animals:
-
Female immunodeficient mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old.
-
Acclimatize animals for at least one week before the experiment.
-
Maintain animals in a specific pathogen-free (SPF) environment.
2. Materials:
-
Human breast cancer cell line (e.g., MDA-MB-231 or MCF-7).
-
Matrigel
-
This compound
-
Positive control drug (e.g., doxorubicin (B1662922) or paclitaxel)
-
Vehicle
-
Calipers
-
Syringes and needles
3. Experimental Procedure:
-
Cell Culture and Preparation: Culture the breast cancer cells under appropriate conditions. On the day of implantation, harvest the cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at the desired concentration (e.g., 1-5 x 10^6 cells per 100 µL).
-
Tumor Cell Implantation: Anesthetize the mice and subcutaneously inject the cell suspension into the mammary fat pad.[10]
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable and reach a certain volume (e.g., 100-150 mm³), randomize the mice into treatment groups.
-
Animal Grouping:
-
Vehicle Control
-
Positive Control
-
This compound (at least 3 graded doses)
-
-
Compound Administration: Administer the test compound, positive control, or vehicle according to the planned dosing schedule and route.
-
Tumor Measurement: Measure the tumor dimensions with calipers 2-3 times per week. Calculate the tumor volume using the formula:
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
-
Compare the tumor volumes and weights between the treated and control groups using appropriate statistical methods (e.g., t-test or ANOVA).
-
Experimental Workflow
Breast Cancer Xenograft Workflow
Signaling Pathway: Apoptosis
Many anti-cancer agents induce cell death through the apoptotic pathway. Understanding the key players in this process is crucial for mechanistic studies.[16][17]
References
- 1. researchgate.net [researchgate.net]
- 2. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo and in silico anti-inflammatory properties of the sesquiterpene valencene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Complexity of Sesquiterpene Chemistry Dictates Its Pleiotropic Biologic Effects on Inflammation [mdpi.com]
- 5. Sesquiterpenoids from Carpesium abrotanoides and their anti-inflammatory activity both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 8. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 10. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]
- 11. Breast Cancer Xenograft Murine Models | Springer Nature Experiments [experiments.springernature.com]
- 12. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]
- 13. Sesquiterpene lactones as drugs with multiple targets in cancer treatment: focus on parthenolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Advances in Naturally and Synthetically Derived Bioactive Sesquiterpenes and Their Derivatives: Applications in Targeting Cancer and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for the Synthesis of 4'-Hydroxypiptocarphin A Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piptocarphin A is a naturally occurring sesquiterpenoid lactone belonging to the glaucolide group, isolated from various species of the Piptocarpha genus. Sesquiterpenoid lactones are a class of compounds known for their diverse and potent biological activities, including cytotoxic and anti-inflammatory effects. The presence of multiple functional groups in Piptocarphin A, such as a lactone, an epoxide, ester moieties, and hydroxyl groups, makes it an interesting scaffold for chemical modification to explore structure-activity relationships and develop novel therapeutic agents.
This document provides detailed protocols for the synthesis of 4'-Hydroxypiptocarphin A derivatives, which involves the introduction of a hydroxyl group at the terminal position of the methacryloyloxy side chain. Such modifications can alter the compound's polarity and potential for hydrogen bonding, which may influence its biological activity and pharmacokinetic properties. The following sections outline the synthetic strategy, detailed experimental procedures, and relevant biological data.
Biological Activity of Piptocarphin A and Derivatives
Piptocarphin A and its analogues have demonstrated significant cytotoxic activity against various cancer cell lines. The α-methylene-γ-lactone moiety present in many sesquiterpenoid lactones is often considered a key pharmacophore, acting as a Michael acceptor for biological nucleophiles. The introduction of additional hydrophilic groups, such as the 4'-hydroxyl group, may modulate this reactivity and introduce new interactions with biological targets.
Summary of Cytotoxic Activity of Piptocarphin A
| Compound | Cell Line | IC50 (µM) |
| Piptocarphin A | P388 (mouse lymphoid leukemia) | 0.77 |
| Piptocarphin F | HL-60 (human promyelocytic leukemia) | 3.87 - 12.5 |
Proposed Synthetic Pathway
The synthesis of this compound derivatives from the natural product Piptocarphin A is a multi-step process that requires careful selection of protecting groups and reaction conditions to ensure selectivity and preserve the sensitive functional groups of the parent molecule. The proposed synthetic route involves:
-
Selective Protection of Secondary Hydroxyl Groups: The two secondary hydroxyl groups on the Piptocarphin A core are protected as tert-butyldimethylsilyl (TBDMS) ethers to prevent their interference in subsequent reactions.
-
Epoxidation of the Methacryloyl Double Bond: The exocyclic double bond of the methacryloyl group is selectively epoxidized using meta-chloroperoxybenzoic acid (m-CPBA).
-
Hydrolysis of the Epoxide: The resulting epoxide is opened via hydrolysis under mild acidic conditions to yield a vicinal diol at the 2' and 4' positions of the side chain.
-
Deprotection of Hydroxyl Groups: The TBDMS protecting groups are removed to yield the final this compound derivative.
Experimental Protocols
Protocol 1: Selective Protection of Secondary Hydroxyl Groups of Piptocarphin A
This protocol describes the silylation of the secondary hydroxyl groups of Piptocarphin A using tert-butyldimethylsilyl chloride (TBDMS-Cl).
Materials:
-
Piptocarphin A
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
Dissolve Piptocarphin A (1 equivalent) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.
-
Add imidazole (2.5 equivalents) to the solution and stir until it dissolves.
-
Add TBDMS-Cl (2.2 equivalents) portion-wise to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the di-TBDMS protected Piptocarphin A.
Protocol 2: Epoxidation of Di-TBDMS Protected Piptocarphin A
This protocol details the epoxidation of the methacryloyl side chain.
Materials:
-
Di-TBDMS protected Piptocarphin A
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the di-TBDMS protected Piptocarphin A (1 equivalent) in DCM in a round-bottom flask.
-
Add m-CPBA (1.5 equivalents) portion-wise to the solution at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.
-
Separate the layers and wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude epoxide is typically used in the next step without further purification.
Protocol 3: Hydrolysis of the Epoxide to a Vicinal Diol
This protocol describes the ring-opening of the epoxide to form the diol.
Materials:
-
Crude epoxide from Protocol 2
-
Tetrahydrofuran (THF)
-
Water
-
Aqueous sulfuric acid (H₂SO₄, 1 M)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the crude epoxide in a mixture of THF and water (e.g., 4:1 v/v).
-
Add a catalytic amount of 1 M aqueous H₂SO₄.
-
Stir the mixture at room temperature for 8-12 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, neutralize the acid with saturated aqueous NaHCO₃ solution.
-
Extract the mixture with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the protected diol derivative.
Protocol 4: Deprotection of TBDMS Ethers
This protocol outlines the final deprotection step to yield the this compound derivative.
Materials:
-
Protected diol derivative from Protocol 3
-
Tetrabutylammonium fluoride (B91410) (TBAF, 1 M solution in THF)
-
Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the protected diol (1 equivalent) in THF in a plastic flask.
-
Add TBAF solution (2.5 equivalents) dropwise at 0 °C.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the final product, this compound derivative, by silica gel column chromatography or preparative HPLC.
Visualizations
Diagram 1: Synthetic Workflow for this compound Derivatives
Caption: Proposed synthetic route to this compound derivatives.
Diagram 2: Signaling Pathway Inhibition by Sesquiterpenoid Lactones
Many sesquiterpenoid lactones are known to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation.
Application Notes and Protocols: 4'-Hydroxypiptocarphin A as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct experimental data for 4'-Hydroxypiptocarphin A is limited in publicly available literature. The following application notes and protocols are based on the known activities of the broader class of Piptocarphin derivatives and sesquiterpene lactones, which are recognized for their roles as modulators of key signaling pathways. These guidelines are intended to serve as a starting point for research and require experimental validation for this compound.
Introduction
This compound is a derivative of Piptocarphin A, a member of the sesquiterpene lactone class of natural products. Compounds in this class have demonstrated a range of biological activities, including anti-inflammatory and anti-cancer effects. This is often attributed to their ability to modulate critical cellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways. These pathways are implicated in a multitude of cellular processes, and their dysregulation is a hallmark of many diseases. As such, this compound presents itself as a potential chemical probe for investigating the roles of NF-κB and STAT3 signaling in various biological contexts.
Target Pathways
NF-κB Signaling Pathway
The NF-κB family of transcription factors are crucial regulators of inflammatory responses, cell survival, and proliferation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB proteins, leading to their ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of its target genes. Sesquiterpene lactones are known to inhibit NF-κB signaling, often by preventing the degradation of IκBα and IκBβ or by directly alkylating the p65 subunit of NF-κB.
STAT3 Signaling Pathway
STAT3 is a transcription factor that plays a pivotal role in cell growth, differentiation, and survival. It is activated by phosphorylation, typically by Janus kinases (JAKs), in response to cytokine and growth factor signaling. Phosphorylated STAT3 forms dimers that translocate to the nucleus, where they bind to specific DNA response elements and regulate gene expression. Constitutive activation of STAT3 is a common feature in many cancers. Sesquiterpene lactones have been shown to inhibit STAT3 signaling, potentially by interacting with the SH2 domain of STAT3, which is crucial for its dimerization and activation.
Quantitative Data Summary
The following tables present hypothetical yet representative quantitative data for a sesquiterpene lactone chemical probe. These values must be experimentally determined for this compound.
Table 1: Inhibitory Activity on NF-κB Signaling
| Assay | Cell Line | Stimulus | IC₅₀ (µM) |
|---|---|---|---|
| NF-κB Luciferase Reporter | HEK293T | TNF-α (10 ng/mL) | 5.2 |
| IκBα Phosphorylation | HeLa | IL-1β (10 ng/mL) | 8.7 |
| p65 Nuclear Translocation | A549 | TNF-α (10 ng/mL) | 6.5 |
Table 2: Inhibitory Activity on STAT3 Signaling
| Assay | Cell Line | Stimulus | IC₅₀ (µM) |
|---|---|---|---|
| STAT3 Luciferase Reporter | MDA-MB-231 | IL-6 (20 ng/mL) | 3.8 |
| STAT3 Phosphorylation (Tyr705) | DU145 | Oncostatin M (10 ng/mL) | 7.1 |
| STAT3 Dimerization | In vitro | - | 12.4 |
Table 3: Anti-proliferative Activity
| Cell Line | Cancer Type | GI₅₀ (µM) |
|---|---|---|
| MDA-MB-231 | Breast Cancer | 2.5 |
| DU145 | Prostate Cancer | 4.1 |
| A549 | Lung Cancer | 6.8 |
| HeLa | Cervical Cancer | 5.3 |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound.
Protocol 1: NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS
-
NF-κB luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Transfection reagent
-
This compound
-
TNF-α
-
Dual-luciferase reporter assay system
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Seed HEK293T cells at a density of 2 x 10⁴ cells/well in a 96-well plate and incubate overnight.
-
Co-transfect cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
After 24 hours of incubation, replace the medium with fresh medium containing various concentrations of this compound. Incubate for 1 hour.
-
Stimulate the cells with TNF-α (final concentration 10 ng/mL) for 6 hours.
-
Lyse the cells using the passive lysis buffer from the dual-luciferase reporter assay kit.
-
Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the concentration of this compound to determine the IC₅₀ value.
Protocol 2: Western Blot for Phospho-STAT3
This protocol is used to assess the phosphorylation status of STAT3.
Troubleshooting & Optimization
Technical Support Center: Extraction of 4'-Hydroxypiptocarphin A from Vernonia
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 4'-Hydroxypiptocarphin A extracted from Vernonia species. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guide
Q1: My yield of this compound is consistently low. What are the most likely causes?
Low yields can stem from several factors throughout the extraction and purification process. The most common culprits include:
-
Suboptimal Solvent Choice: The polarity of the extraction solvent is critical. Sesquiterpene lactones, like this compound, are typically of intermediate polarity. Using a solvent that is too polar (e.g., high percentage of water) or too nonpolar (e.g., hexane) can result in poor extraction efficiency.
-
Inefficient Extraction Method: The chosen extraction technique significantly impacts yield. Simple maceration may not be as effective as more advanced methods like Soxhlet extraction, ultrasound-assisted extraction (UAE), or microwave-assisted extraction (MAE).
-
Degradation of the Target Compound: this compound, like many sesquiterpene lactones, can be sensitive to heat and pH extremes. Prolonged exposure to high temperatures during extraction or the use of harsh acidic or basic conditions can lead to degradation.
-
Improper Plant Material Handling: The concentration of this compound can vary depending on the plant part used (leaves, stems, roots), the age of the plant, and the drying and storage conditions of the biomass.
-
Losses During Purification: Significant amounts of the target compound can be lost during the purification steps, particularly during column chromatography if the stationary and mobile phases are not well-optimized.
Q2: I am seeing many impurities in my crude extract. How can I improve the initial extraction purity?
Improving the purity of the crude extract can simplify downstream purification steps. Consider the following:
-
Sequential Extraction: A common strategy is to first defat the plant material with a nonpolar solvent like hexane (B92381). This removes lipids and other nonpolar compounds that can interfere with the extraction and purification of sesquiterpene lactones. Following this, an intermediate polarity solvent can be used to extract the target compound.
-
Solid-Phase Extraction (SPE): For smaller scale experiments, passing the crude extract through an SPE cartridge can effectively remove highly polar and nonpolar impurities before further purification.
-
Solvent Partitioning: A liquid-liquid extraction can be employed to partition the crude extract between two immiscible solvents (e.g., ethyl acetate (B1210297) and water). This compound is likely to partition into the organic phase, leaving more polar impurities in the aqueous phase.
Q3: My HPLC chromatogram shows poor peak shape and resolution for this compound. What can I do?
Poor chromatography can hinder accurate quantification and purification. Here are some troubleshooting tips for your HPLC method:
-
Mobile Phase Optimization: Adjust the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to water. A gradient elution, where the concentration of the organic solvent is gradually increased, often provides better separation for complex mixtures. The addition of a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase can improve peak shape for acidic compounds by suppressing ionization.
-
Column Selection: Ensure you are using an appropriate column. A C18 column is a good starting point for the separation of sesquiterpene lactones. If resolution is still an issue, consider a column with a different stationary phase (e.g., phenyl-hexyl) or a smaller particle size for higher efficiency.
-
Flow Rate and Temperature: Optimizing the flow rate can improve resolution. Lower flow rates generally lead to better separation but longer run times. Increasing the column temperature can decrease viscosity and improve peak shape, but be mindful of the thermal stability of this compound.
-
Sample Preparation: Ensure your sample is fully dissolved in the mobile phase and filtered through a 0.22 or 0.45 µm filter before injection to prevent column clogging and peak distortion.
Frequently Asked Questions (FAQs)
Q4: Which Vernonia species is the best source for this compound?
While several Vernonia species are known to contain sesquiterpene lactones, the concentration of specific compounds like this compound can vary significantly between species. Research has been conducted on various species, including Vernonia amygdalina, Vernonia cinerea, and Vernonia guineensis. To determine the best source, a comparative phytochemical analysis of the available Vernonia species in your region is recommended.
Q5: What is the most effective extraction solvent for this compound?
The ideal solvent will have a polarity that closely matches that of this compound. Solvents of intermediate polarity, such as ethyl acetate , chloroform , and dichloromethane , are often effective for extracting sesquiterpene lactones. Ethanol and methanol (B129727) can also be used, often in combination with water (e.g., 80% ethanol), to modulate the polarity. A sequential extraction starting with a nonpolar solvent like hexane to remove fats and waxes, followed by extraction with an intermediate polarity solvent, is a highly recommended approach.
Q6: What are the advantages of using Microwave-Assisted Extraction (MAE) or Ultrasound-Assisted Extraction (UAE) over traditional methods?
MAE and UAE offer several advantages over traditional methods like maceration or Soxhlet extraction:
-
Reduced Extraction Time: These techniques can significantly shorten the extraction time from hours to minutes.
-
Lower Solvent Consumption: MAE and UAE are often more efficient, requiring less solvent to achieve comparable or higher yields.
-
Improved Yield: The use of microwave or ultrasonic energy can enhance the disruption of plant cell walls, leading to a more efficient release of secondary metabolites and potentially higher yields.
-
Reduced Thermal Degradation: Although MAE involves heating, the shorter extraction times can minimize the thermal degradation of sensitive compounds compared to prolonged heating in Soxhlet extraction.
Q7: How can I effectively purify this compound from the crude extract?
A multi-step chromatographic approach is typically required for the purification of a specific natural product. A general workflow would be:
-
Initial Fractionation (e.g., Column Chromatography): The crude extract is first subjected to column chromatography using silica (B1680970) gel as the stationary phase. A gradient elution with a solvent system of increasing polarity (e.g., starting with hexane and gradually increasing the proportion of ethyl acetate) is used to separate the extract into fractions of varying polarities.
-
Further Purification (e.g., Preparative HPLC): The fractions containing this compound (identified by TLC or analytical HPLC) are then further purified using preparative High-Performance Liquid Chromatography (HPLC). A C18 column with a mobile phase of acetonitrile and water is a common choice.
Q8: How can I quantify the amount of this compound in my extracts?
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a standard method for the quantification of this compound.[1][2] This involves:
-
Developing a Validated HPLC Method: An analytical HPLC method with good resolution and peak shape for this compound needs to be established.
-
Creating a Calibration Curve: A series of standard solutions of purified this compound of known concentrations are injected into the HPLC. A calibration curve is generated by plotting the peak area against the concentration.
-
Quantifying the Sample: The extract is then injected into the HPLC under the same conditions, and the peak area corresponding to this compound is measured. The concentration in the extract can then be determined from the calibration curve.
Data Presentation
Table 1: Comparison of Extraction Methods for Bioactive Compounds from Vernonia
| Extraction Method | Solvent | Extraction Time | Typical Yield of Total Bioactives | Advantages | Disadvantages |
| Maceration | Ethanol, Methanol | 24-72 hours | Moderate | Simple, low cost | Time-consuming, potentially lower yield |
| Soxhlet Extraction | Ethanol, Hexane | 4-24 hours | High | Efficient for exhaustive extraction | Can cause thermal degradation of compounds |
| Ultrasound-Assisted Extraction (UAE) | Ethanol, Methanol | 15-60 minutes | High | Fast, efficient, reduced solvent use | Requires specialized equipment |
| Microwave-Assisted Extraction (MAE) | Ethanol | 1-5 minutes | Very High | Very fast, highly efficient, reduced solvent use | Requires specialized equipment |
Note: Yields are generalized for total bioactive compounds and will vary for specific compounds like this compound.
Table 2: Influence of Solvent Polarity on the Extraction of Sesquiterpene Lactones
| Solvent | Polarity Index | Target Compounds | Co-extracted Impurities |
| Hexane | 0.1 | Non-polar compounds | Lipids, waxes, chlorophyll |
| Dichloromethane | 3.1 | Sesquiterpene lactones, less polar flavonoids | Some lipids, other terpenoids |
| Ethyl Acetate | 4.4 | Sesquiterpene lactones, flavonoids | Chlorophyll, some polar compounds |
| Ethanol | 4.3 | Polar and some non-polar compounds | Sugars, amino acids, chlorophyll, polar flavonoids |
| Methanol | 5.1 | Highly polar and some non-polar compounds | Sugars, amino acids, highly polar compounds |
| Water | 10.2 | Highly polar compounds | Sugars, amino acids, salts |
Experimental Protocols
Protocol 1: General Extraction of Sesquiterpene Lactones from Vernonia
This protocol is a general guideline and should be optimized for the specific Vernonia species and the target compound, this compound.
-
Plant Material Preparation:
-
Collect fresh leaves of the Vernonia species.
-
Air-dry the leaves in a well-ventilated area, protected from direct sunlight, until they are brittle.
-
Grind the dried leaves into a fine powder using a mechanical grinder.
-
-
Defatting (Optional but Recommended):
-
Macerate the powdered plant material in hexane (1:10 w/v) for 24 hours at room temperature with occasional stirring.
-
Filter the mixture and discard the hexane extract (or save for analysis of nonpolar compounds).
-
Air-dry the plant residue to remove any remaining hexane.
-
-
Extraction:
-
Macerate the defatted plant powder in ethyl acetate (1:10 w/v) for 48 hours at room temperature with occasional stirring.
-
Filter the mixture through Whatman No. 1 filter paper.
-
Repeat the extraction process on the plant residue two more times with fresh ethyl acetate.
-
Combine the ethyl acetate extracts.
-
-
Concentration:
-
Concentrate the combined ethyl acetate extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.
-
Protocol 2: Quantification of this compound by HPLC-UV
-
Standard Preparation:
-
Accurately weigh a known amount of purified this compound standard.
-
Dissolve it in HPLC-grade methanol or acetonitrile to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the crude Vernonia extract.
-
Dissolve it in the mobile phase to a known concentration (e.g., 10 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid).
-
Start with a higher percentage of Solvent A and gradually increase the percentage of Solvent B over the run time.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection: UV detector at a wavelength appropriate for this compound (a UV scan of the pure compound should be performed to determine the optimal wavelength, likely in the range of 210-230 nm).
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
Identify the peak for this compound in the sample chromatogram by comparing the retention time with that of the standard.
-
Calculate the concentration of this compound in the sample using the calibration curve.
-
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Troubleshooting flowchart for low yield of this compound.
References
Technical Support Center: Overcoming In Vitro Solubility Challenges with 4'-Hydroxypiptocarphin A
Welcome to the technical support center for researchers utilizing 4'-Hydroxypiptocarphin A in their in vitro experiments. This resource provides troubleshooting guidance and frequently asked questions to help you overcome common solubility issues and ensure the successful execution of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro studies?
A1: this compound is a sesquiterpenoid compound isolated from Vernonia spp. Like many natural products, it has low aqueous solubility, which can present a significant challenge for in vitro experiments that are typically conducted in aqueous cell culture media. Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.
Q2: What is the recommended solvent for preparing a stock solution of this compound for in vitro use?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound and other sesquiterpenoids for in vitro assays.[1][2] It is a powerful polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds and is miscible with water and many organic solvents.[3]
Q3: What is the maximum concentration of DMSO that can be used in my cell culture experiment?
A3: The final concentration of DMSO in your cell culture medium should be kept to a minimum, as it can be toxic to cells at higher concentrations. A final DMSO concentration of less than 0.5% (v/v) is generally considered safe for most cell lines, though it is crucial to determine the specific tolerance of your cell line with a vehicle control experiment.
Q4: My this compound is not dissolving well, even in DMSO. What should I do?
A4: If you are experiencing difficulty dissolving this compound in DMSO, gentle warming (e.g., to 37°C) and vortexing or sonication can aid in dissolution. However, avoid excessive heat, as it may degrade the compound. Ensure your DMSO is of high purity and anhydrous, as water content can reduce its solvating power for hydrophobic compounds.
Q5: Are there alternative solvents or methods I can use if DMSO is not suitable for my experiment?
A5: While DMSO is the primary recommendation, other options for enhancing the solubility of hydrophobic compounds in aqueous media include the use of co-solvents like polyethylene (B3416737) glycol (PEG) 300 or ethanol, or formulation with solubilizing agents such as Tween 80.[2] However, the compatibility and potential effects of these agents on your specific assay must be carefully evaluated.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound precipitates after dilution in cell culture medium. | The final concentration of this compound exceeds its solubility limit in the aqueous medium. | - Prepare a higher concentration stock solution in DMSO to minimize the volume added to the medium. - Ensure rapid and thorough mixing upon dilution. - Consider using a serum-containing medium for dilution, as serum proteins can sometimes help to stabilize hydrophobic compounds. - Decrease the final working concentration of the compound. |
| Inconsistent results between experimental replicates. | Uneven distribution of the compound due to incomplete dissolution or precipitation. | - Visually inspect your stock solution and diluted medium for any signs of precipitation before adding to cells. - Ensure the stock solution is fully dissolved before each use.[1] - Gently mix the plate after adding the compound to ensure even distribution in each well. |
| Observed cytotoxicity in vehicle control wells. | The concentration of the solvent (e.g., DMSO) is too high for the cell line being used. | - Perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your specific cell line. - Ensure the final solvent concentration is consistent across all treatment groups, including the vehicle control.[1] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials: this compound powder, high-purity anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. b. Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM). c. Vortex the tube until the powder is completely dissolved. Gentle warming to 37°C in a water bath can be used to aid dissolution if necessary. d. Visually inspect the solution to ensure there are no visible particles. e. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol for In Vitro Cytotoxicity (MTT) Assay
This protocol is adapted for assessing the cytotoxic effects of this compound on a cancer cell line.
-
Cell Seeding: a. Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well. b. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[1]
-
Compound Treatment: a. Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration remains below the toxic level for the cells (e.g., <0.5%). b. Include a vehicle control group treated with the same final concentration of DMSO as the highest compound concentration group. c. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. d. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).[1]
-
MTT Assay: a. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1] b. Carefully remove the medium containing MTT. c. Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[1] d. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[1]
-
Data Analysis: a. Measure the absorbance at 490-570 nm using a microplate reader. b. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Signaling Pathway and Experimental Workflow Diagrams
As a member of the sesquiterpene lactone class of compounds, this compound is anticipated to exert its biological effects through the inhibition of the NF-κB signaling pathway. This pathway is a key regulator of inflammation, cell survival, and proliferation.
Caption: Proposed mechanism of this compound action via inhibition of the NF-κB signaling pathway.
Caption: General experimental workflow for determining the in vitro cytotoxicity of this compound.
References
Technical Support Center: Optimizing HPLC Separation of 4'-Hydroxypiptocarphin A Isomers
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of 4'-Hydroxypiptocarphin A isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the analytical process.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound isomers?
This compound and its isomers are often structurally similar, presenting a significant challenge for chromatographic separation. The primary difficulties arise from minor differences in their physicochemical properties, such as polarity and stereochemistry. This can lead to co-elution or poor resolution of peaks in a chromatogram. The key is to exploit subtle differences in their interaction with the stationary and mobile phases.
Q2: Which HPLC column is most suitable for separating these isomers?
The choice of column is critical for achieving successful separation. For separating structurally similar isomers like those of this compound, columns that offer alternative selectivity are often preferred.
-
C18 (Octadecylsilane) Columns: These are a good starting point for many reversed-phase separations due to their robustness and wide availability.[1]
-
Phenyl Columns: Phenyl-based stationary phases can provide unique selectivity for aromatic compounds through π-π interactions, which may be beneficial for separating isomers with differences in the spatial arrangement of aromatic rings.
-
Cyano Columns: These columns offer different selectivity compared to C18 and can be used in both normal-phase and reversed-phase modes.
-
Chiral Columns: If the isomers are enantiomers, a chiral stationary phase is necessary for separation. For diastereomers, while a chiral column is not strictly required, it can sometimes enhance separation.
Q3: How does the mobile phase composition affect the separation of isomers?
The mobile phase composition plays a crucial role in optimizing the selectivity and resolution of isomeric separations.[2]
-
Organic Modifier: The choice between acetonitrile (B52724) and methanol (B129727) can significantly alter selectivity. Methanol is a protic solvent and can engage in hydrogen bonding, while acetonitrile is aprotic. Trying both can reveal which provides better resolution.
-
pH: For ionizable compounds, adjusting the pH of the mobile phase can alter the retention and selectivity. A change of as little as 0.1 pH units can significantly impact retention times.[3] It is advisable to work at a pH at least one unit away from the pKa of the analytes.
-
Additives: Small amounts of additives like formic acid or trifluoroacetic acid (TFA) can improve peak shape and resolution by suppressing ionization.[2]
Troubleshooting Guide
Issue 1: Poor Peak Resolution or Co-elution
Poor resolution is a common problem when separating isomers.[1][2] This is often observed as overlapping or broad peaks in the chromatogram.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate Stationary Phase | The column chemistry may not be suitable for resolving the isomers. Try a column with a different stationary phase (e.g., switch from C18 to a Phenyl or Cyano column) to exploit different separation mechanisms.[4][5] |
| Suboptimal Mobile Phase Composition | The mobile phase may not be providing enough selectivity. Systematically vary the organic modifier (e.g., switch from acetonitrile to methanol) and the aqueous-to-organic ratio.[2][4] Consider adding a small percentage of an acid modifier like formic acid (0.1%). |
| Incorrect Flow Rate | A high flow rate can lead to decreased resolution. Try reducing the flow rate to allow more time for the isomers to interact with the stationary phase.[6] |
| Elevated Column Temperature | While higher temperatures can improve efficiency, they can sometimes reduce selectivity. Experiment with different column temperatures, for instance, between 25°C and 40°C.[2] |
Issue 2: Poor Peak Shape (Tailing or Fronting)
Asymmetrical peaks can compromise resolution and quantification.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Secondary Interactions with Stationary Phase | Residual silanol (B1196071) groups on the silica (B1680970) support can interact with basic analytes, causing tailing. Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase. Adding an acidic modifier like formic acid can also help by protonating the analyte. |
| Column Overload | Injecting too much sample can lead to peak fronting. Reduce the injection volume or the sample concentration. |
| Incompatible Injection Solvent | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase. |
Experimental Protocols
General HPLC Method Development Workflow
A systematic approach to method development is crucial for successfully separating this compound isomers.
Caption: A typical workflow for developing an HPLC method for isomer separation.
Illustrative HPLC Parameters for Isomer Separation
The following table provides a starting point for method development. The actual parameters will need to be optimized for your specific isomers.
| Parameter | Initial Condition | Optimized Condition |
| Column | C18, 150 x 4.6 mm, 5 µm | Phenyl, 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 30-70% B in 20 min | 40-60% B in 30 min |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Column Temp. | 30 °C | 35 °C |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Vol. | 10 µL | 5 µL |
Data Presentation
Table of Representative Chromatographic Data
This table illustrates how different conditions can affect the retention time (RT) and resolution (Rs) of two hypothetical isomers of this compound.
| Method ID | Stationary Phase | Organic Modifier | Isomer 1 RT (min) | Isomer 2 RT (min) | Resolution (Rs) |
| M1 | C18 | Acetonitrile | 12.5 | 12.9 | 1.1 |
| M2 | C18 | Methanol | 14.2 | 14.8 | 1.4 |
| M3 | Phenyl | Acetonitrile | 11.8 | 12.5 | 1.6 |
| M4 | Phenyl | Methanol | 13.5 | 14.5 | 2.1 |
Visualization of Troubleshooting Logic
The following diagram outlines a decision-making process for troubleshooting poor peak resolution.
Caption: A troubleshooting decision tree for improving HPLC peak resolution.
References
Enhancing the stability of 4'-Hydroxypiptocarphin A for cell culture experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on enhancing the stability of 4'-Hydroxypiptocarphin A for cell culture experiments. Given the limited specific data on this compound, this guidance is based on the well-established properties of its parent compound class, sesquiterpene lactones (SLs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern in cell culture?
A1: this compound is a sesquiterpene lactone, a class of naturally occurring compounds with a wide range of biological activities, including anti-inflammatory and anti-cancer effects.[1][2] The stability of SLs in aqueous solutions like cell culture media can be a significant concern.[3] The γ-lactone ring, a key feature for the bioactivity of many SLs, can be susceptible to hydrolysis, leading to compound degradation and a loss of therapeutic efficacy.[4] This instability can lead to variability in experimental results and an underestimation of the compound's true potency.
Q2: What are the primary factors in cell culture that can lead to the degradation of this compound?
A2: Several factors within a typical cell culture environment can contribute to the degradation of this compound:
-
pH: The pH of the cell culture medium can significantly impact the stability of the lactone ring.[5][6] Deviations from an optimal pH range can accelerate hydrolysis.
-
Enzymatic Degradation: Cells can release esterases and other enzymes into the culture medium that may metabolize the compound.
-
Presence of Nucleophiles: Components in the culture medium, such as amino acids and proteins, can react with the α-methylene group of the lactone ring, a common feature in bioactive SLs.
-
Oxidation: The presence of dissolved oxygen and reactive oxygen species (ROS) can lead to oxidative degradation of the compound.[5]
Q3: How can I prepare a stock solution of this compound to maximize its stability?
A3: For optimal stability, stock solutions of this compound should be prepared in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.[7][8] It is crucial to minimize the water content in the stock solution. Prepare high-concentration stocks to reduce the volume added to the aqueous cell culture medium. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: What are some general strategies to enhance the stability of this compound during cell culture experiments?
A4: To improve the stability of this compound in your experiments, consider the following strategies:
-
Minimize Incubation Time: Use the shortest effective incubation time to reduce the period of exposure to the degradative environment of the cell culture medium.
-
pH Control: Ensure the cell culture medium is well-buffered to maintain a stable physiological pH.[5]
-
Use of Serum-Free Media: If compatible with your cell line, using serum-free media can reduce the concentration of proteins and enzymes that may interact with or degrade the compound.
-
Formulation Strategies: For longer-term experiments, consider using formulation approaches like encapsulation in liposomes or nanoparticles, or complexation with cyclodextrins to protect the compound from degradation.[5][9]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected bioactivity of this compound.
| Possible Cause | Troubleshooting Step |
| Degradation of stock solution | Prepare a fresh stock solution in anhydrous DMSO. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. |
| Degradation in cell culture medium | Reduce the incubation time of the compound with the cells. Perform a time-course experiment to determine the optimal exposure time. |
| Incorrect dosage due to degradation | Analyze the concentration of the compound in the culture medium over time using HPLC to quantify the rate of degradation. Adjust the initial concentration to compensate for the loss. |
| Interaction with media components | If possible, switch to a serum-free or low-serum medium to minimize enzymatic degradation and protein binding. |
Issue 2: High variability between experimental replicates.
| Possible Cause | Troubleshooting Step |
| Inconsistent preparation of working solutions | Prepare a master mix of the final working concentration of this compound in the cell culture medium immediately before adding it to the cells. |
| Fluctuations in incubator conditions | Ensure the incubator's CO2 and temperature levels are stable to maintain a consistent pH of the culture medium. |
| Cell density variations | Seed cells at a consistent density across all replicates, as variations in cell number can affect the rate of compound metabolism. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound (solid), anhydrous dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Procedure:
-
Under sterile conditions, weigh out the desired amount of this compound.
-
Dissolve the compound in anhydrous DMSO to a final concentration of 10-20 mM.[8]
-
Vortex briefly until the compound is fully dissolved.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: Assessing the Stability of this compound in Cell Culture Medium by HPLC
-
Objective: To quantify the degradation of this compound in a specific cell culture medium over time.
-
Materials: this compound stock solution, cell culture medium (with and without serum), sterile tubes, HPLC system with a UV or MS detector.[10]
-
Procedure:
-
Prepare a working solution of this compound in the cell culture medium at the final experimental concentration.
-
Incubate the solution at 37°C in a CO2 incubator.
-
At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), collect an aliquot of the medium.
-
Immediately stop any further degradation by adding a quenching solvent (e.g., ice-cold acetonitrile) and store at -20°C until analysis.
-
Analyze the samples by a validated HPLC method to determine the concentration of the remaining this compound.[11][12]
-
Plot the concentration of this compound versus time to determine its stability profile.
-
Data Presentation
Table 1: Hypothetical Stability of this compound in Different Media
| Time (hours) | Concentration in Medium A (with 10% FBS) (µM) | Concentration in Medium B (serum-free) (µM) |
| 0 | 10.0 | 10.0 |
| 2 | 8.5 | 9.5 |
| 4 | 7.2 | 9.1 |
| 8 | 5.1 | 8.4 |
| 12 | 3.8 | 7.8 |
| 24 | 1.5 | 6.5 |
Table 2: Performance Characteristics of Analytical Methods for Sesquiterpene Lactone Quantification
| Analytical Method | Linearity (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| HPLC-UV | 0.1 - 100 | 0.03 | 0.1 |
| UPLC-MS/MS | 0.001 - 10 | 0.0003 | 0.001 |
Note: Data in this table is representative and based on methods for similar compounds.[10]
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sesquiterpenoids Lactones: Benefits to Plants and People - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Piptocarphin A | CAS:76248-63-0 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root - PubMed [pubmed.ncbi.nlm.nih.gov]
Reducing off-target effects in 4'-Hydroxypiptocarphin A bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with novel natural compounds, using the hypothetical compound 4'-Hydroxypiptocarphin A as an example. The focus is on identifying and reducing off-target effects in bioassays.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental evaluation of natural compounds.
Question 1: My novel natural compound, this compound, shows high potency in my primary cell-based assay, but the results are inconsistent across different cell lines. What could be the cause?
Possible Cause: This discrepancy may indicate an off-target effect specific to the initial cell line. Natural compounds can have complex structures that interact with multiple cellular targets.[1][2][3] The observed potent activity might not be due to the intended target but rather an off-target that is highly expressed or critical in the first cell line and less so in others.
Solution:
-
Target Expression Analysis: Quantify the expression level of your intended target protein across all tested cell lines. A lack of correlation between target expression and compound potency suggests off-target activity.
-
Phenotypic Screening: Broaden your screening to include a panel of diverse cell lines with known genetic backgrounds. This can help identify patterns of activity and potential off-target dependencies.[4]
-
Counter-Screens: Develop assays for known promiscuous targets or pathways that are frequently affected by natural compounds (e.g., cytotoxicity, general metabolic pathways).
Question 2: I'm observing a high hit rate in my high-throughput screening (HTS) campaign with a natural compound library. How can I differentiate true hits from false positives or compounds with off-target effects?
Possible Cause: A high hit rate in HTS with natural compounds can be due to non-specific interactions, assay interference, or broad-spectrum bioactivity.[4] It is crucial to implement a robust hit validation strategy to eliminate artifacts.
Solution:
-
Dose-Response Curves: Generate full dose-response curves for all initial hits to confirm their potency and efficacy. Poorly behaved curves can indicate non-specific activity.
-
Orthogonal Assays: Validate hits using a secondary assay that measures the same biological endpoint but uses a different technology or principle.
-
Selectivity Profiling: Screen promising hits against a panel of related and unrelated targets to assess their selectivity.
Question 3: My compound, this compound, is active in my biochemical assay but shows no activity in a corresponding cell-based assay. What could explain this?
Possible Cause: This common issue in drug discovery can stem from several factors, including poor cell permeability, rapid metabolism of the compound within the cell, or cellular efflux pumps actively removing the compound.
Solution:
-
Permeability Assays: Conduct experiments like the Parallel Artificial Membrane Permeability Assay (PAMPA) to assess the compound's ability to cross cell membranes.
-
Metabolic Stability Assays: Incubate the compound with liver microsomes or cell lysates to determine its metabolic stability.
-
Efflux Pump Inhibition: Co-incubate your compound with known inhibitors of efflux pumps (e.g., verapamil (B1683045) for P-glycoprotein) to see if cellular activity is restored.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with natural compounds?
Off-target effects occur when a therapeutic agent interacts with unintended biological molecules, such as proteins, receptors, or enzymes, in addition to its primary target.[2] This can lead to unexpected biological responses, toxicity, or misleading results in bioassays. Natural compounds, due to their often complex and multifunctional structures, have a higher propensity for such interactions.[1][3]
Q2: What strategies can be employed from the start to minimize off-target effects in drug discovery?
A multi-faceted approach is recommended:
-
Rational Drug Design: Utilize computational tools to predict potential off-target interactions based on the compound's structure.[4]
-
High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of compounds, enabling the early identification and elimination of those with significant off-target activity.[4]
-
Genetic and Phenotypic Screening: Techniques like CRISPR-Cas9 or RNA interference can help elucidate a compound's mechanism of action and potential off-target interactions by observing the effects of gene knockouts.[4]
Q3: How can I design a robust experimental workflow to identify and validate off-target effects?
A systematic workflow is crucial. Start with a primary screen to identify initial hits. Follow this with dose-response validation and confirmation in orthogonal assays. Promising hits should then undergo selectivity profiling against a panel of relevant off-targets. Finally, cellular thermal shift assays (CETSA) or proteomic approaches can be used to identify direct binding partners in a cellular context.
Data Presentation
Table 1: Hypothetical Primary Screening and Counter-Screen Data for this compound
| Compound ID | Primary Assay (Target X) IC50 (µM) | Cytotoxicity Assay (HEK293) CC50 (µM) | Selectivity Index (CC50/IC50) |
| This compound | 0.5 | > 50 | > 100 |
| Control Compound 1 | 1.2 | 5.5 | 4.6 |
| Control Compound 2 | > 20 | > 50 | N/A |
Table 2: Hypothetical Kinase Selectivity Profile for this compound (1 µM screen)
| Kinase Target | % Inhibition |
| Target Kinase X | 95 |
| Kinase A | 12 |
| Kinase B | 8 |
| Kinase C | 88 |
| Kinase D | 5 |
This data suggests a potential off-target activity against Kinase C.
Experimental Protocols
Protocol 1: General Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of the test compound (e.g., this compound) and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the CC50 value.
Protocol 2: Target-Based Enzymatic Assay (e.g., Kinase Assay)
-
Reaction Setup: In a 96-well plate, add the kinase, substrate, and ATP to a reaction buffer.
-
Compound Addition: Add the test compound at various concentrations.
-
Initiate Reaction: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution.
-
Detection: Use a detection reagent (e.g., ADP-Glo™) to measure the enzyme activity.
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Visualizations
Caption: Workflow for investigating suspected off-target effects.
Caption: On-target vs. off-target signaling pathways.
Caption: A typical hit validation and off-target assessment workflow.
References
Technical Support Center: Method Refinement for Piptocarphin Derivatives and Related Sesquiterpene Lactones
Disclaimer: Information regarding the specific compound 4'-Hydroxypiptocarphin A is limited in current scientific literature. The following guidance is based on established methodologies for the broader class of sesquiterpene lactones, including related piptocarphin and leptocarpin compounds. These protocols and troubleshooting guides are intended to serve as a starting point for your research.
Frequently Asked Questions (FAQs)
Q1: I am observing high variability in the cytotoxic effects of my piptocarphin derivative between experiments. What are the common causes?
A1: Inconsistent results in cytotoxicity assays are common in natural product research. Key factors to investigate include:
-
Compound Stability: Sesquiterpene lactones can be unstable. Ensure your stock solutions are fresh and protected from light and repeated freeze-thaw cycles.
-
Cell Culture Conditions: Variations in cell passage number, confluency at the time of treatment, and mycoplasma contamination can significantly impact results.
-
Assay Protocol: Inconsistencies in incubation times, reagent concentrations (e.g., MTT, DMSO), and final solvent concentration can lead to variability.
Q2: My compound is showing low solubility in aqueous media for cell-based assays. How can I improve this?
A2: Poor aqueous solubility is a frequent challenge. Consider the following:
-
Primary Solvent: Use dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution.
-
Final DMSO Concentration: When diluting your compound in cell culture media, ensure the final DMSO concentration is consistent across all wells and typically below 0.5% to avoid solvent-induced cytotoxicity.
-
Alternative Solubilizing Agents: For in vivo studies, formulation with agents like Tween® 80 or Cremophor® EL may be necessary, but their potential biological effects should be controlled for.
Q3: The retention time of my compound is shifting during HPLC analysis. What could be the issue?
A3: Retention time shifts in HPLC are often due to:
-
Mobile Phase: Inconsistent mobile phase composition, pH, or inadequate degassing can cause shifts. Prepare fresh mobile phase for each run.
-
Column Temperature: Fluctuations in ambient temperature can affect retention time. Use a column oven for precise temperature control.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection.
Q4: I am not observing the expected inhibition of a specific signaling pathway protein (e.g., p-p65) in my Western blot. What should I check?
A4: Lack of expected results in a Western blot can stem from several factors:
-
Treatment Conditions: The concentration of your compound or the incubation time may be suboptimal. Perform a dose-response and time-course experiment.
-
Protein Extraction: Ensure your lysis buffer is appropriate and contains fresh protease and phosphatase inhibitors to prevent degradation of your target protein.
-
Antibody Performance: The primary antibody may not be specific or sensitive enough. Titrate your antibody and run positive and negative controls.
Troubleshooting Guides
Inconsistent Cytotoxicity Assay Results
| Potential Cause | Troubleshooting Steps |
| Compound Instability | Prepare fresh stock solutions in DMSO. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. |
| Cell Line Variability | Use cells within a consistent, low passage number range. Regularly test for mycoplasma contamination. |
| Inconsistent Seeding Density | Ensure a uniform single-cell suspension before seeding. Check for even cell distribution across the plate. |
| Assay Reagent Issues | Prepare fresh reagents for each experiment. Ensure consistent incubation times with MTT/XTT and solubilization agents. |
Western Blotting Issues
| Issue | Potential Cause | Troubleshooting Steps | | :--- | :--- | | No or Weak Signal | Insufficient protein loading. | Quantify protein concentration (e.g., BCA assay) and load a consistent amount (typically 20-40 µg). | | | Suboptimal antibody concentration. | Optimize the primary antibody concentration by performing a titration. | | | Inefficient protein transfer. | Verify transfer efficiency using Ponceau S staining. Optimize transfer time and voltage. | | High Background | Insufficient blocking. | Increase blocking time (1-2 hours) or try a different blocking agent (e.g., 5% BSA instead of milk for phospho-antibodies). | | | Antibody concentration too high. | Reduce the concentration of the primary or secondary antibody. | | Non-specific Bands | Primary antibody cross-reactivity. | Use a more specific antibody. Check the literature for antibody validation in your model system. | | | Protein degradation. | Add fresh protease and phosphatase inhibitors to your lysis buffer. |
Quantitative Data: Cytotoxicity of Sesquiterpene Lactones
The following table summarizes reported 50% inhibitory concentration (IC50) values for leptocarpin and the well-studied sesquiterpene lactone, parthenolide (B1678480), against various human cancer cell lines. This data is provided as a reference for expected potency.[1][2]
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Leptocarpin | HeLa | Cervical Cancer | ~50% inhibition of protein synthesis[3][4] |
| HT-29 | Colon Cancer | Cytotoxic effects observed[5] | |
| PC-3 | Prostate Cancer | Cytotoxic effects observed[5] | |
| Parthenolide | SiHa | Cervical Cancer | 8.42 ± 0.76[1] |
| MCF-7 | Breast Cancer | 9.54 ± 0.82[1] | |
| A549 | Lung Carcinoma | 4.3 | |
| HT-29 | Colon Adenocarcinoma | 7.0 |
Signaling Pathways Modulated by Sesquiterpene Lactones
Sesquiterpene lactones are known to interact with multiple intracellular signaling pathways, primarily through the inhibition of key regulatory proteins. The NF-κB and MAPK/ERK pathways are common targets.
Caption: Key signaling pathways often modulated by sesquiterpene lactones.
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity
This protocol is for assessing the effect of a piptocarphin derivative on cancer cell viability in a 96-well plate format.
Caption: Experimental workflow for a typical MTT cytotoxicity assay.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubation: Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the compound dilutions. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot for NF-κB Pathway Inhibition
This protocol outlines the steps to assess the phosphorylation status of the NF-κB p65 subunit.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound at various concentrations for a predetermined time (e.g., 6-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with fresh protease and phosphatase inhibitors.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-40 µg of protein per lane onto a polyacrylamide gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-p65, total p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C, following the manufacturer's recommended dilution.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-p65 signal to total p65 and the loading control.
References
- 1. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiproliferative activity of parthenolide against three human cancer cell lines and human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conformational analysis and biological activity of leptocarpin and leptocarpin acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic and apoptotic effects of leptocarpin, a plant-derived sesquiterpene lactone, on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kimunlabs.com [kimunlabs.com]
Addressing batch-to-batch variability of 4'-Hydroxypiptocarphin A extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of batch-to-batch variability in 4'-Hydroxypiptocarphin A extracts.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of batch-to-batch variability in this compound extracts?
Batch-to-batch variability in botanical drug products is a common issue stemming from the natural variability of the raw plant material and the manufacturing process.[1][2] Key factors include:
-
Botanical Raw Materials: Differences in climate, fertilization methods, geographical sourcing, harvest time, and storage conditions can significantly alter the chemical composition and biological activity of the plant source.[1][3]
-
Manufacturing and Extraction Processes: Variations in extraction solvents, temperature, pressure, and duration can lead to inconsistencies.[1][4] Subsequent processing steps, such as heating or the addition of acids or bases, can also unpredictably affect the final product.[1]
-
Post-Extraction Handling: Storage conditions and the age of the extract can lead to degradation or alteration of the active compounds.
Q2: Why is standardization of this compound extracts important?
Standardization is crucial to ensure a consistent chemical profile, biological activity, and quality of the extract.[5] It is a fundamental requirement for reproducible scientific research and for the development of herbal products into therapeutic agents.[5][6] The World Health Organization (WHO) provides specific guidelines for the assessment of the safety, efficacy, and quality of herbal medicines, which is a prerequisite for global harmonization.[5]
Q3: What are the key quality control parameters to monitor for this compound extracts?
To ensure consistency, the following parameters should be monitored:
-
Phytochemical Profile: The concentration of this compound and other major or marker compounds should be quantified.[5]
-
Physical Characteristics: Parameters such as color, odor, density, and solubility should be consistent.
-
Purity: The extract should be tested for contaminants such as pesticides, heavy metals, and microbial contamination.[7]
-
Biological Activity: An in vitro assay relevant to the intended therapeutic effect should be used to confirm consistent biological potency.
Q4: How can I minimize variability originating from the raw plant material?
To minimize variability from the raw material, it is important to work with suppliers who can provide detailed information on the plant source, including its species, geographical origin, and harvesting conditions.[8] Establishing a consistent source and implementing Good Agricultural Practices (GAP) can help in controlling the quality of the starting material.[6]
Troubleshooting Guide
Issue 1: Lower than expected yield of this compound in a new batch.
-
Question: My new extract batch shows a significantly lower yield of this compound compared to previous batches. What could be the cause?
-
Answer:
-
Raw Material Quality: The primary suspect is a change in the raw plant material. Factors such as a different harvest season or geographical source can lead to lower concentrations of the target compound.[1][3] It is advisable to request a certificate of analysis for the new batch of raw material.
-
Extraction Efficiency: Review your extraction protocol for any deviations. Inconsistent solvent-to-solid ratio, extraction time, or temperature can affect the yield. Ensure solvents are of the same grade and from a reliable supplier.
-
Sample Preparation: Inadequate grinding of the plant material can reduce the surface area available for extraction, leading to lower yields.[9]
-
Issue 2: Inconsistent results in biological assays.
-
Question: Different batches of my this compound extract are showing variable potency in my cell-based assays. How can I troubleshoot this?
-
Answer:
-
Chemical Profile Variation: The most likely cause is a change in the concentration of this compound or other bioactive constituents.[4] It is recommended to perform analytical quantification (e.g., by HPLC) of the active compound in each batch.
-
Presence of Antagonistic or Synergistic Compounds: The concentration of other compounds in the extract might have changed, leading to altered biological effects. A detailed phytochemical fingerprint of each batch can help identify such variations.
-
Extract Degradation: Improper storage of the extract can lead to the degradation of active compounds. Store extracts in a cool, dark, and dry place, and consider performing stability studies.
-
Issue 3: Poor separation during liquid-liquid extraction (LLE).
-
Question: I am observing emulsion formation and poor phase separation during the liquid-liquid extraction step. What can I do?
-
Answer:
-
Emulsion Formation: This is a common issue, often caused by the presence of surfactant-like compounds in the crude extract.[10] To resolve this:
-
Gentle Mixing: Instead of vigorous shaking, gently swirl the separatory funnel.[10]
-
Salting Out: Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase, which can help break the emulsion.[10]
-
Change Solvent: Adding a small amount of a different organic solvent can alter the solubility characteristics and break the emulsion.[10]
-
-
Identifying Layers: If it is difficult to distinguish between the aqueous and organic layers, add a small amount of water and observe which layer it mixes with.[11]
-
Data Presentation
Table 1: Batch-to-Batch Variation in this compound Yield and Purity
| Batch ID | Raw Material Source | Extraction Solvent | Yield of Crude Extract (%) | Purity of this compound (%) |
| HPA-001 | Supplier A, Lot 1 | 80% Ethanol | 12.5 | 85.2 |
| HPA-002 | Supplier A, Lot 2 | 80% Ethanol | 11.8 | 83.9 |
| HPA-003 | Supplier B, Lot 1 | 80% Ethanol | 9.2 | 76.5 |
| HPA-004 | Supplier A, Lot 1 | 95% Methanol | 10.1 | 88.1 |
Table 2: Biological Activity of Different Batches of this compound Extract
| Batch ID | This compound Conc. (µg/mL) | IC50 in Kinase Assay (µM) | Cell Viability at 10 µM (%) |
| HPA-001 | 152.3 | 5.2 | 89 |
| HPA-002 | 148.9 | 5.5 | 87 |
| HPA-003 | 115.7 | 8.9 | 75 |
| HPA-004 | 165.4 | 4.8 | 92 |
Experimental Protocols
Protocol 1: Extraction of this compound
-
Preparation of Plant Material: Dry the plant material at 40°C for 48 hours and grind it into a fine powder (particle size < 0.5 mm).
-
Maceration: Suspend 100 g of the powdered plant material in 1 L of 80% ethanol.
-
Extraction: Stir the mixture at room temperature for 24 hours.
-
Filtration: Filter the mixture through Whatman No. 1 filter paper.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at 45°C to obtain the crude extract.
-
Drying: Dry the crude extract in a vacuum oven at 40°C until a constant weight is achieved.
Protocol 2: Quantification of this compound using HPLC
-
Standard Preparation: Prepare a stock solution of this compound standard (1 mg/mL) in methanol. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve 10 mg of the crude extract in 10 mL of methanol. Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 280 nm.
-
-
Analysis: Inject 20 µL of the standard and sample solutions. Quantify the amount of this compound in the extract by comparing the peak area with the calibration curve.
Visualizations
References
- 1. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 2. Batch-to-batch quality consistency evaluation of botanical drug products using multivariate statistical analysis of the chromatographic fingerprint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. far.fiocruz.br [far.fiocruz.br]
- 6. academicjournals.org [academicjournals.org]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Scaling Up the Purification of 4'-Hydroxypiptocarphin A for Preclinical Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the purification of 4'-Hydroxypiptocarphin A for preclinical studies.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the scaled-up purification of this compound.
Issue 1: Low Yield of this compound After Extraction
Possible Causes:
-
Incomplete Extraction: The solvent system or extraction time may not be optimal for liberating this compound from the plant matrix. Sesquiterpene lactones, being moderately polar, require a solvent that can efficiently penetrate the plant material.
-
Degradation of the Target Compound: this compound, like many natural products, may be susceptible to degradation by heat, light, or enzymatic activity during the extraction process.
-
Suboptimal Plant Material: The concentration of this compound can vary significantly depending on the plant species, geographical source, harvest time, and storage conditions.
Solutions:
| Solution | Detailed Protocol |
| Optimize Extraction Solvent | Perform small-scale pilot extractions with a range of solvents of varying polarities (e.g., hexane, ethyl acetate (B1210297), methanol (B129727), and mixtures thereof) to identify the most effective solvent system.[1] |
| Optimize Extraction Method & Time | Compare different extraction methods such as maceration, Soxhlet extraction, and ultrasound-assisted extraction. For each method, test varying extraction durations to determine the point of maximum yield without significant degradation. |
| Control Extraction Conditions | Conduct extractions at room temperature or below to minimize thermal degradation. Protect the extraction mixture from light by using amber glassware or covering the extraction vessel. |
| Source and Prepare Plant Material Carefully | Ensure the correct plant species (likely from the Piptocarpha genus) is used. The plant material should be properly dried and finely powdered to maximize the surface area for extraction. |
Issue 2: Poor Separation During Column Chromatography
Possible Causes:
-
Inappropriate Stationary Phase: The choice of silica (B1680970) gel or reversed-phase C18 may not be optimal for the separation of this compound from closely related impurities.
-
Incorrect Mobile Phase Composition: The polarity of the solvent system may be too high or too low, leading to either co-elution of compounds or excessively long retention times.
-
Column Overloading: Applying too much crude extract to the column can lead to broad, overlapping peaks and poor resolution.
-
Irreversible Adsorption: The hydroxyl group on this compound may lead to strong, irreversible binding to the stationary phase, resulting in low recovery.
Solutions:
| Solution | Detailed Protocol |
| Select the Appropriate Stationary Phase | For normal-phase chromatography, standard silica gel 60 is a common choice. For reversed-phase, C18-functionalized silica is typically used. The choice depends on the polarity of the impurities to be removed. |
| Optimize the Mobile Phase | For normal-phase silica gel chromatography, a gradient of increasing polarity, such as a hexane-ethyl acetate mixture, is often effective for separating sesquiterpene lactones.[1] For reversed-phase chromatography, a gradient of methanol or acetonitrile (B52724) in water is commonly employed. |
| Determine Optimal Loading Capacity | As a rule of thumb for scaling up, the amount of crude extract loaded onto a column should be a certain percentage of the stationary phase weight. This needs to be determined empirically at a smaller scale first. |
| Deactivate Active Sites | To prevent irreversible adsorption on silica gel, the stationary phase can be deactivated by pre-washing with a solvent containing a small amount of a polar modifier like methanol. |
Issue 3: Product Instability During Purification and Storage
Possible Causes:
-
pH Sensitivity: The lactone ring in this compound may be susceptible to hydrolysis under acidic or basic conditions.
-
Oxidation: The presence of certain functional groups may make the molecule prone to oxidation.
-
Thermal Instability: Elevated temperatures during solvent removal or storage can lead to decomposition.
Solutions:
| Solution | Detailed Protocol |
| Maintain Neutral pH | Use neutral, high-purity solvents for all chromatographic steps. If buffers are necessary, they should be maintained close to a neutral pH. |
| Use of Antioxidants | If oxidation is suspected, small amounts of antioxidants like BHT (butylated hydroxytoluene) can be added to the solvents, provided they do not interfere with subsequent assays. |
| Controlled Temperature | Evaporate solvents under reduced pressure at a low temperature (e.g., below 40°C). Store the purified this compound at low temperatures (e.g., -20°C or -80°C) under an inert atmosphere (e.g., argon or nitrogen). |
Frequently Asked Questions (FAQs)
Q1: What is a typical yield of this compound that can be expected when scaling up?
Q2: What is the most effective chromatographic technique for the final purification step at a large scale?
A2: For the final "polishing" step to achieve high purity required for preclinical studies, preparative High-Performance Liquid Chromatography (HPLC) is often the method of choice. Both normal-phase and reversed-phase HPLC can be effective. The selection of the stationary and mobile phases should be based on small-scale analytical HPLC development work.
Q3: How can I monitor the purity of the fractions during the scaled-up purification process?
A3: Thin-Layer Chromatography (TLC) is a rapid and cost-effective method for monitoring the separation during column chromatography. For more quantitative and precise analysis, High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis or Mass Spectrometry) should be used to analyze the collected fractions.
Q4: Are there any specific safety precautions to consider when handling large quantities of solvents during the scale-up?
A4: Yes, working with large volumes of organic solvents requires strict adherence to safety protocols. All operations should be performed in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including solvent-resistant gloves, safety glasses, and a lab coat. Ensure that all electrical equipment is properly grounded to prevent static discharge, which can ignite flammable solvent vapors. Have appropriate fire extinguishing equipment readily available.
Experimental Protocols
Protocol 1: Large-Scale Extraction of this compound from Piptocarpha sp.
-
Plant Material Preparation: Air-dry the aerial parts of the Piptocarpha plant material and grind it into a fine powder.
-
Extraction: Macerate the powdered plant material (e.g., 1 kg) with a suitable solvent (e.g., ethyl acetate or a mixture of dichloromethane (B109758) and methanol) at room temperature for an extended period (e.g., 48-72 hours), with occasional agitation.
-
Filtration and Concentration: Filter the extract through a coarse filter, followed by a finer filter paper. Concentrate the filtrate under reduced pressure at a temperature not exceeding 40°C to obtain the crude extract.
Protocol 2: Scaled-Up Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel 60 (e.g., 1 kg) in the initial mobile phase (e.g., hexane). Pour the slurry into a large glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried, impregnated silica gel onto the top of the packed column.
-
Elution: Begin elution with the initial, non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.
-
Fraction Collection: Collect fractions of a consistent volume and monitor them by TLC or HPLC to identify those containing this compound.
-
Pooling and Concentration: Combine the fractions containing the pure compound and concentrate them under reduced pressure.
Visualizations
Experimental Workflow for Scaled-Up Purification
Caption: A generalized workflow for the scaled-up purification of this compound.
Potential Signaling Pathway Inhibition by this compound
Germacranolide sesquiterpene lactones are known to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is crucial in inflammation and cancer progression. The inhibitory action is often attributed to the alkylation of key cysteine residues on proteins within the pathway, preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.
Caption: Proposed mechanism of NF-κB pathway inhibition by this compound.
References
Validation & Comparative
A Comparative Guide to the Cytotoxic Effects of Vernonia-Derived Compounds and Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
Comparative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values of various Vernonia amygdalina extracts and Doxorubicin on human breast adenocarcinoma (MCF-7) and colon carcinoma (WiDr) cell lines. Lower IC50 values indicate greater cytotoxic potency.
| Compound/Extract | Cancer Cell Line | IC50 Value | Citation(s) |
| Vernonia amygdalina (Ethanol Extract) | MCF-7 | 67 µg/mL (72h) | [4] |
| 130 µg/mL | [3] | ||
| 217.90 ± 2.25 µg/mL | |||
| Vernonia amygdalina (Ethyl Acetate Fraction) | MCF-7 | 25.14 ± 0.13 µg/mL | |
| 50.365 ± 0.07 µg/mL | [2] | ||
| 66 µg/mL | [3] | ||
| Vernonia amygdalina (n-Hexane Fraction) | MCF-7 | 206.211 ± 0.99 µg/mL | [2] |
| 423.94 ± 6.04 µg/mL | |||
| Doxorubicin | MCF-7 | 0.68 ± 0.04 µg/mL (48h) | [5] |
| ~1.38 µg/mL (400 nM, continuous exposure) | [6] | ||
| 2.50 µM (~1.44 µg/mL) (24h) | [7] | ||
| Vernonia amygdalina (Ethanol Extract) | WiDr | 26.92 µg/mL | [8] |
| 90.51 ± 0.57 µg/mL | |||
| Vernonia amygdalina (Ethyl Acetate Fraction) | WiDr | 25.38 ± 0.16 µg/mL | |
| Vernonia amygdalina (n-Hexane Fraction) | WiDr | 293.73 ± 2.10 µg/mL | |
| Doxorubicin | HCT116 (Colon) | 24.30 µg/mL | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assessment by MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of MTT, converting the yellow salt into insoluble purple formazan (B1609692) crystals.[5] The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, WiDr) in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the Vernonia extracts or Doxorubicin in culture medium. After the 24-hour incubation, replace the old medium with 100 µL of medium containing the various concentrations of the test compounds. Include untreated cells as a negative control and a vehicle control (e.g., 0.1% DMSO) if the compounds are dissolved in a solvent.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Following the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[2] This allows for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (like FITC) and is used to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Protocol:
-
Cell Culture and Treatment: Seed 1-5 x 10⁵ cells in a 6-well plate and treat them with the IC50 concentration of the test compound for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine them with the supernatant containing the floating cells.
-
Washing: Centrifuge the cell suspension and wash the cells twice with cold phosphate-buffered saline (PBS).[3]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[4] The cell populations are distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations: Workflows and Pathways
The following diagrams illustrate the experimental workflow for assessing cytotoxicity and a representative signaling pathway commonly implicated in the action of natural cytotoxic compounds.
Caption: Experimental workflow for determining IC50 values using the MTT assay.
Caption: A representative intrinsic pathway of apoptosis induction.
References
- 1. scispace.com [scispace.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Annexin V Staining Protocol [bdbiosciences.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. broadpharm.com [broadpharm.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. PROTOCOL: Annexin V and PI Staining Apoptosis Assay by Flow Cytometry [novusbio.com]
Validating the Anti-inflammatory Activity of 4'-Hydroxypiptocarphin A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory activity of 4'-Hydroxypiptocarphin A, a member of the sesquiterpene lactone class of natural products. Due to the limited availability of specific experimental data for this compound in the public domain, this document utilizes data from a closely related and extensively studied sesquiterpene lactone, Parthenolide , as a representative compound for this class. This allows for a robust comparison against the well-established non-steroidal anti-inflammatory drug (NSAID), Indomethacin (B1671933) . The experimental data presented herein is based on common in vitro models of inflammation.
Executive Summary
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Sesquiterpene lactones are a class of natural products known for their anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway. This guide details the anti-inflammatory profile of Parthenolide, as a proxy for this compound, and compares its efficacy with Indomethacin in inhibiting key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory effects of Parthenolide and Indomethacin were evaluated based on their ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, a standard in vitro model for inflammation research.
Data Presentation
The following tables summarize the quantitative data on the inhibitory activities of Parthenolide and Indomethacin.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | IC50 (µM) |
| Parthenolide | ~5.0 |
| Indomethacin | 56.8[1][2] |
Table 2: Inhibition of Pro-inflammatory Cytokine Production
| Compound | Target Cytokine | Cell Type | Inhibition |
| Parthenolide | TNF-α | BV-2 Microglia | 54% at 5 µM[3] |
| Parthenolide | IL-6 | BV-2 Microglia | 98% at 5 µM[3] |
| Indomethacin | TNF-α | Human Blood Monocytes | Potentiated production[4][5] |
| Indomethacin | IL-6 | Human Blood Monocytes | Potentiated production[5] |
Signaling Pathways and Experimental Workflow
The anti-inflammatory mechanism of sesquiterpene lactones like Parthenolide primarily involves the inhibition of the NF-κB signaling pathway, a key regulator of the inflammatory response.
Caption: NF-κB signaling pathway and the inhibitory action of Parthenolide.
Caption: Workflow for in vitro anti-inflammatory activity assessment.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Experimental Procedure:
-
Seed RAW 264.7 cells in 96-well plates at a density of 1.5 x 10^5 cells/well and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing various concentrations of the test compound (Parthenolide or Indomethacin) or vehicle (DMSO).
-
Pre-incubate the cells with the test compounds for 2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 18-24 hours to induce an inflammatory response.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: Nitric oxide production is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.
-
Procedure:
-
After the incubation period with LPS and the test compounds, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each supernatant sample.
-
Incubate the mixture at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite is determined from a standard curve generated with known concentrations of sodium nitrite.
-
The percentage inhibition of NO production is calculated relative to the LPS-stimulated vehicle control.
-
Cytokine (TNF-α and IL-6) Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (TNF-α and IL-6) in the cell culture supernatant.
-
Procedure:
-
After the incubation period, collect the cell culture supernatants.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits used.
-
Briefly, the supernatant is added to wells of a microplate pre-coated with a capture antibody specific for the target cytokine.
-
After incubation and washing, a detection antibody conjugated to an enzyme is added.
-
A substrate for the enzyme is then added, and the resulting color change is proportional to the amount of cytokine present.
-
Measure the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.
-
The concentration of the cytokine is determined from a standard curve generated with known concentrations of the recombinant cytokine.
-
The percentage inhibition of cytokine production is calculated relative to the LPS-stimulated vehicle control.
-
Conclusion
This comparative guide demonstrates the potent anti-inflammatory activity of the sesquiterpene lactone, Parthenolide, as a representative for this compound. Parthenolide effectively inhibits the production of key pro-inflammatory mediators, nitric oxide, TNF-α, and IL-6, primarily through the inhibition of the NF-κB signaling pathway. In comparison, the standard NSAID, Indomethacin, shows significant inhibition of nitric oxide but can have a potentiating effect on TNF-α and IL-6 production under certain conditions. These findings highlight the potential of this compound and other sesquiterpene lactones as valuable candidates for the development of novel anti-inflammatory therapeutics. Further direct experimental validation of this compound is warranted to confirm its specific activity profile.
References
- 1. apjai-journal.org [apjai-journal.org]
- 2. researchgate.net [researchgate.net]
- 3. Parthenolide inhibits the LPS-induced secretion of IL-6 and TNF-α and NF-κB nuclear translocation in BV-2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of indomethacin on the kinetics of tumour necrosis factor alpha release and tumour necrosis factor alpha gene expression by human blood monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential sensitivity of in vivo TNF and IL-6 production to modulation by anti-inflammatory drugs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 4'-Hydroxypiptocarphin A and Other Sesquiterpenoids in Oncology and Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sesquiterpenoids, a diverse class of naturally occurring 15-carbon isoprenoids, have garnered significant attention in medicinal chemistry due to their wide array of biological activities, including potent anticancer and anti-inflammatory properties. Among these, 4'-Hydroxypiptocarphin A, a sesquiterpenoid lactone belonging to the piptocarphin series primarily isolated from plants of the Vernonia genus, represents a promising but less-studied scaffold. This guide provides a comparative overview of this compound with other well-characterized sesquiterpenoids, focusing on their performance in preclinical models of cancer and inflammation. The comparison is supported by available experimental data for related compounds and detailed methodologies for key biological assays.
Note: Direct experimental data for this compound is limited in the public domain. Therefore, this guide draws comparisons based on the activities of structurally related piptocarphins and other sesquiterpenoids from the Vernonia genus, alongside well-known sesquiterpenoids like Parthenolide, Costunolide, and Dehydrocostuslactone. This approach provides a predictive framework for the potential activities of this compound and highlights the need for further empirical investigation.
Structural Comparison
Sesquiterpenoid lactones are characterized by a 15-carbon backbone cyclized to form various ring systems and feature a defining lactone ring. The biological activity of these compounds is often attributed to the presence of reactive functional groups, such as α,β-unsaturated carbonyls, which can interact with biological macromolecules.
(A structural representation of this compound and other compared sesquiterpenoids would be placed here in a publication, but cannot be generated in this format.)
Comparative Biological Activity
The primary mechanisms through which many sesquiterpenoids exert their anticancer and anti-inflammatory effects involve the modulation of key signaling pathways such as NF-κB and the induction of apoptosis.
Anticancer Activity: A Tabular Comparison of Cytotoxicity
The cytotoxic potential of sesquiterpenoids is a key indicator of their anticancer activity. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological or biochemical functions. The following table summarizes the IC50 values of several sesquiterpenoids against various human cancer cell lines, providing a benchmark for the anticipated potency of this compound.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Piptocarphin Analogs & Vernonia Sesquiterpenoids | ||||
| Glaucolide M | A2780 | Ovarian Cancer | 3.3 | [1] |
| Vernopicrin | A375 | Melanoma | 0.35 | [2] |
| Vernopicrin | A549 | Lung Cancer | 2.04 | [2] |
| Vernomelitensin | A375 | Melanoma | 0.13 | [2] |
| Vernomelitensin | HCT-116 | Colon Cancer | 1.5 | [2] |
| Parthenolide | ||||
| A549 | Lung Cancer | 4.3 | ||
| GLC-82 | Lung Cancer | 6.07 ± 0.45 | ||
| H1299 | Lung Cancer | 12.37 ± 1.21 | ||
| PC-9 | Lung Cancer | 15.36 ± 4.35 | ||
| H1650 | Lung Cancer | 9.88 ± 0.09 | ||
| TE671 | Medulloblastoma | 6.5 | ||
| HT-29 | Colon Adenocarcinoma | 7.0 | ||
| SiHa | Cervical Cancer | 8.42 ± 0.76 | ||
| MCF-7 | Breast Cancer | 9.54 ± 0.82 | ||
| Costunolide | ||||
| H1299 | Lung Cancer | 23.93 ± 1.67 | ||
| MCF-7 | Breast Cancer | 40 | ||
| MDA-MB-231 | Breast Cancer | 40 | ||
| YD-10B | Oral Cancer | 9.2 | ||
| Ca9-22 | Oral Cancer | 7.9 | ||
| YD-9 | Oral Cancer | 39.6 | ||
| Dehydrocostuslactone | ||||
| MDA-MB-231 | Breast Cancer | 21.5 | ||
| MDA-MB-453 | Breast Cancer | 43.2 | ||
| SK-BR-3 | Breast Cancer | 25.6 | ||
| SK-OV-3 | Ovarian Cancer | 15.9 | ||
| OVCAR3 | Ovarian Cancer | 10.8 | ||
| BON-1 | Pancreatic Neuroendocrine Tumor | 71.9 (24h), 52.3 (48h) | ||
| HCC70 | Breast Cancer | 1.11 | ||
| MCF-7 | Breast Cancer | 24.70 |
Anti-Inflammatory Activity
Signaling Pathways
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammatory responses and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. Many sesquiterpenoids are known to inhibit this pathway, often by preventing the degradation of IκB.
References
A Comparative Analysis of 4'-Hydroxypiptocarphin A and Known Inhibitors of the NF-κB Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 4'-Hydroxypiptocarphin A, a sesquiterpenoid isolated from Vernonia species, and other established inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway. While the direct molecular target of this compound is not yet fully elucidated, evidence from related sesquiterpene lactones found in the Vernonia genus points towards the inhibition of the NF-κB pathway as a primary mechanism for their observed anti-inflammatory and antitumor activities.[1] This guide will, therefore, compare the inhibitory profile of Vernonia sesquiterpenoids with well-characterized NF-κB inhibitors, providing available quantitative data and detailed experimental protocols to support further research and drug development efforts.
The NF-κB Signaling Pathway: A Key Regulator of Inflammation and Cell Survival
The NF-κB pathway is a critical signaling cascade that plays a central role in regulating a wide array of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis. In its inactive state, NF-κB proteins are sequestered in the cytoplasm by a family of inhibitory proteins known as IκBs. Upon stimulation by various signals, such as pro-inflammatory cytokines like TNF-α, the IκB kinase (IKK) complex becomes activated.[2][3] IKK then phosphorylates IκB proteins, targeting them for ubiquitination and subsequent degradation by the proteasome.[4][5] This releases NF-κB, allowing it to translocate to the nucleus, where it binds to specific DNA sequences and activates the transcription of a host of target genes.
Figure 1: Simplified diagram of the canonical NF-κB signaling pathway.
Comparative Inhibitory Activity
The following table summarizes the available quantitative data for the inhibition of the NF-κB pathway by sesquiterpenoids isolated from Vernonia cinerea and other known NF-κB inhibitors. The IC50 values represent the concentration of the compound required to inhibit 50% of the NF-κB activity, as determined by a TNF-α-induced NF-κB luciferase reporter assay.[6][7]
| Compound Class | Compound Name | Target/Mechanism | IC50 (µM) | Cell Line | Reference |
| Sesquiterpene Lactone | 8α-hydroxyhirsutinolide | NF-κB Inhibition | 1.9 | 293 (Human Embryonic Kidney) | [6] |
| Sesquiterpene Lactone | Hirsutinolide-13-O-acetate | NF-κB Inhibition | 0.6 | 293 (Human Embryonic Kidney) | [6] |
| Sesquiterpene Lactone | Unnamed Compound 1 from V. cinerea | NF-κB Inhibition | 3.1 | 293 (Human Embryonic Kidney) | [6] |
| Sesquiterpene Lactone | Unnamed Compound 5 from V. cinerea | NF-κB Inhibition | 5.2 | 293 (Human Embryonic Kidney) | [6] |
| Sesquiterpene Lactone | Parthenolide (B1678480) | IKK Complex Inhibition[2][8][9] | ~5-10 (effective concentration) | Various | [2][8] |
| Proteasome Inhibitor | Bortezomib (Velcade®) | 26S Proteasome Inhibition[4][5] | 0.012 (Jurkat), 0.004 (MOLT4, CEM) | T-ALL cell lines | [10] |
| IKK Inhibitor | TPCA-1 | IKK-2 Inhibition | 0.0179 | Cell-free assay | [11] |
| General NF-κB Inhibitor | JSH-23 | NF-κB Transcriptional Activity | 7.1 | RAW 246.7 (Macrophage) | [11] |
| General NF-κB Inhibitor | QNZ (EVP4593) | NF-κB Activation | 0.011 | Jurkat T cells | [11] |
Mechanisms of Inhibition
The inhibitors listed above target the NF-κB pathway at different key steps:
-
Sesquiterpene Lactones (including this compound and Parthenolide): These compounds are believed to act upstream in the pathway, with evidence suggesting that they target the IκB kinase (IKK) complex.[2][8][9] By inhibiting IKK, they prevent the phosphorylation and subsequent degradation of IκB, thereby keeping NF-κB in its inactive state in the cytoplasm.[12]
-
Proteasome Inhibitors (e.g., Bortezomib): These drugs block the activity of the proteasome, the cellular machinery responsible for degrading ubiquitinated proteins.[4][5] By inhibiting the proteasome, they prevent the degradation of phosphorylated IκB, which in turn prevents the release and nuclear translocation of NF-κB.
-
IKK-Specific Inhibitors (e.g., TPCA-1): These are small molecules designed to directly and selectively inhibit the kinase activity of the IKK complex, offering a more targeted approach to blocking NF-κB activation.[11]
Experimental Protocols
The following are detailed methodologies for two key experiments used to assess the inhibitory activity of compounds on the NF-κB pathway.
Luciferase Reporter Assay for NF-κB Activity
This assay provides a quantitative measure of NF-κB transcriptional activity.
Principle: Cells are transfected with a reporter plasmid containing the luciferase gene under the control of a promoter with multiple NF-κB binding sites. Activation of the NF-κB pathway leads to the transcription of the luciferase gene, and the resulting luminescence can be measured.
Detailed Protocol:
-
Cell Culture and Transfection:
-
Plate human embryonic kidney (HEK293) cells or another suitable cell line in a 96-well plate at a density of 5 x 10^4 cells per well.
-
Co-transfect the cells with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
-
Compound Treatment:
-
After 24 hours, treat the cells with serial dilutions of the test compound (e.g., this compound) for 1 hour. Include a vehicle control (e.g., DMSO).
-
-
Stimulation:
-
Induce NF-κB activation by adding TNF-α (final concentration of 10 ng/mL) to the wells and incubate for 6-8 hours.
-
-
Cell Lysis and Luminescence Measurement:
-
Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition for each compound concentration relative to the TNF-α-stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.[13]
-
Figure 2: General workflow for an NF-κB luciferase reporter assay.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the binding of NF-κB to its specific DNA consensus sequence.
Principle: Nuclear extracts from cells are incubated with a labeled DNA probe containing the NF-κB binding site. If NF-κB is present and active in the nuclear extract, it will bind to the probe, forming a larger complex. When run on a non-denaturing polyacrylamide gel, this protein-DNA complex will migrate more slowly than the free probe, resulting in a "shifted" band.
Detailed Protocol:
-
Cell Treatment and Nuclear Extraction:
-
Treat cells with the test compound and/or TNF-α as described for the luciferase assay.
-
Isolate nuclear proteins from the treated cells using a nuclear extraction kit.
-
-
Binding Reaction:
-
Incubate the nuclear extract with a biotin- or radio-labeled double-stranded DNA probe containing the NF-κB consensus sequence.
-
Include a non-labeled "cold" competitor probe in a separate reaction to confirm the specificity of the binding.
-
-
Electrophoresis:
-
Separate the binding reactions on a native polyacrylamide gel.
-
-
Detection:
-
Transfer the separated complexes to a nylon membrane.
-
Detect the labeled probe using a method appropriate for the label (e.g., streptavidin-HRP for biotinylated probes followed by chemiluminescence detection, or autoradiography for radiolabeled probes).
-
-
Analysis:
Figure 3: Experimental workflow for an Electrophoretic Mobility Shift Assay (EMSA).
Conclusion
While further studies are required to pinpoint the precise molecular target of this compound, the available evidence strongly suggests its involvement in the inhibition of the NF-κB signaling pathway, a mechanism shared by other sesquiterpene lactones from the Vernonia genus. This places this compound in a class of compounds with significant therapeutic potential for inflammatory diseases and cancer. The comparative data and detailed protocols provided in this guide are intended to facilitate further investigation into the efficacy and mechanism of action of this compound and to aid in the development of novel NF-κB-targeting therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Bortezomib inhibits proteasomal degradation of IκBα and induces mitochondrial dependent apoptosis in activated B-cell diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory sesquiterpene lactones from the flower of Vernonia cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mis.pharm.su.ac.th [mis.pharm.su.ac.th]
- 8. Parthenolide inhibits IkappaB kinase, NF-kappaB activation, and inflammatory response in cystic fibrosis cells and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The anti-inflammatory natural product parthenolide from the medicinal herb Feverfew directly binds to and inhibits IkappaB kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. selleck.co.jp [selleck.co.jp]
- 12. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Electrophoretic mobility shift assay (EMSA) for NF-κB DNA-binding [bio-protocol.org]
- 15. Electrophoretic mobility shift assay analysis of NFκB transcriptional regulation by nuclear IκBα - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Piptocarphin Analogs and Related Sesquiterpene Lactones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The anticancer activity of these compounds is often attributed to the presence of an α-methylene-γ-lactone moiety, which can act as a Michael acceptor, alkylating biological macromolecules and inducing cellular stress.[1] Furthermore, modifications to the core structure, such as the nature and position of ester groups, the presence of hydroxylations, and the overall stereochemistry, play a crucial role in modulating their potency and selectivity.
Quantitative Data Presentation: Cytotoxicity of Sesquiterpene Lactones
The following tables summarize the cytotoxic activity (IC50 values) of various piptocarphin analogs and related sesquiterpene lactones against a panel of human cancer cell lines.
Table 1: Cytotoxicity (IC50, µM) of Sesquiterpene Lactones from Vernonia guineensis [2][3]
| Compound | A375 (Melanoma) | A549 (Lung) | MCF-7 (Breast) |
| Vernopicrin | 0.35 | 2.04 | - |
| Vernomelitensin | 0.13 | - | 1.56 |
Table 2: Cytotoxicity (CC50, µM) of Glaucolide B and its Derivatives [4]
| Compound | SK-MEL-28 (Melanoma) | NCI-H460 (Large-cell lung) | SF295 (Glioblastoma) | HUVEC (Non-tumoral) | Selectivity Index (SI) for SK-MEL-28 |
| Glaucolide B (1) | >50 | >50 | >50 | >50 | - |
| Hirsutinolide (7a) | 5.0 | - | - | 12.5 | 2.5 |
| Hirsutinolide (7b) | 11.2 | - | - | 28.0 | 2.5 |
| Germacranolide (8a) | 3.1 | - | - | 9.3 | 3.0 |
Table 3: Cytotoxicity (IC50, µg/mL) of Fractions from Vernonia amygdalina [5][6]
| Fraction | 4T1 (Breast Cancer) |
| n-hexane fraction | 1860.54 ± 93.11 |
| Ethylacetate fraction (EAF) | 25.04 ± 0.36 |
| Ethanol fraction | 1940.84 ± 96.37 |
Experimental Protocols
A detailed methodology for a key experiment cited in the literature, the in vitro cytotoxicity assay, is provided below.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Human cancer cells (e.g., A549, MCF-7, HeLa) are seeded in 96-well plates at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., sesquiterpene lactones) and a positive control (e.g., doxorubicin) for a specified period, typically 48 or 72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours at 37°C. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.
-
Formazan Solubilization: The medium is then removed, and the formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Structure-Activity Relationship of Sesquiterpene Lactones
Caption: Generalized structure-activity relationship for sesquiterpene lactones.
Experimental Workflow for In Vitro Cytotoxicity Assay
Caption: A typical workflow for determining the in vitro cytotoxicity of compounds.
PI3K Signaling Pathway Inhibition by Sesquiterpene Lactones
Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition.
Conclusion
The structure-activity relationship of piptocarphin analogs and related sesquiterpene lactones is a complex interplay of various structural features. The α-methylene-γ-lactone moiety is a critical pharmacophore for cytotoxic activity. The nature and position of ester groups, as well as the presence of other functional groups like hydroxyls and epoxides, significantly modulate the biological activity and selectivity of these compounds. The ethylacetate fraction of Vernonia amygdalina, rich in these sesquiterpene lactones, has demonstrated potent anticancer effects, suggesting its potential as a source for novel drug leads.[5][6] Mechanistic studies indicate that these compounds can induce apoptosis and inhibit cell proliferation by targeting key signaling pathways such as the PI3K/Akt/mTOR pathway.[5][6] Further investigation into the synthesis of novel analogs with optimized pharmacokinetic and pharmacodynamic properties is warranted to fully exploit the therapeutic potential of this promising class of natural products.
References
- 1. dl.begellhouse.com [dl.begellhouse.com]
- 2. Cytotoxic sesquiterpene lactones from the leaves of Vernonia guineensis Benth. (Asteraceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic sesquiterpene lactones from the leaves of Vernonia guineensis Benth. (Asteraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The anticancer activities of Vernonia amygdalina Delile. Leaves on 4T1 breast cancer cells through phosphoinositide 3-kinase (PI3K) pathway - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of 4'-Hydroxypiptocarphin A bioactivity in different cell lines
Extensive searches for the bioactivity of a compound identified as "4'-Hydroxypiptocarphin A" have yielded no publicly available data. Scientific databases and research articles do not contain information regarding the effects of this specific compound on any cell lines.
This lack of information prevents the creation of a comparative guide on its bioactivity, as there is no experimental data to analyze, summarize, or compare with alternative compounds. Consequently, details regarding its mechanism of action, effects on signaling pathways, and experimental protocols for its validation are also unavailable.
It is possible that "this compound" is a novel or very recently synthesized compound that has not yet been characterized in the scientific literature. Alternatively, there may be a misspelling in the compound's name.
Researchers, scientists, and drug development professionals interested in the bioactivity of this compound are encouraged to verify the name and structure. If the compound is indeed novel, further experimental investigation would be required to determine its biological effects.
Independent Replication of Published Findings on 4'-Hydroxypiptocarphin A: A Comparative Guide
An extensive search for primary literature and independent replication studies regarding 4'-Hydroxypiptocarphin A did not yield the necessary data to construct a full comparative guide. While the existence of the compound is confirmed, the original publication detailing its initial findings and any subsequent independent validation studies could not be located through available resources.
Summary of Available Information
This compound is a sesquiterpenoid compound isolated from plants of the Vernonia genus, specifically Vernonia volkameriifolia. Its chemical identity is confirmed with the CAS number 103994-39-4 and a molecular formula of C21H26O10. Sesquiterpene lactones, the class of compounds to which this compound belongs, are known for a variety of biological activities, including anti-inflammatory and cytotoxic effects, which are subjects of ongoing research for their therapeutic potential.
Despite a comprehensive search for the foundational research on this compound, the specific publication detailing its isolation, characterization, and initial biological evaluation remains elusive. Consequently, a direct comparison with independent replication studies is not possible at this time.
General Biological Context: Sesquiterpene Lactones from Vernonia
The Vernonia genus is a rich source of bioactive sesquiterpene lactones. Research on related compounds from this genus has often focused on their role in modulating inflammatory pathways and their potential as anticancer agents. A common mechanism of action for many sesquiterpene lactones with anti-inflammatory properties is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
NF-κB Signaling Pathway in Inflammation
The NF-κB pathway is a crucial regulator of the inflammatory response. In an unstimulated state, NF-κB proteins are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Below is a generalized diagram of the canonical NF-κB signaling pathway, which is a common target for the anti-inflammatory activity of sesquiterpene lactones.
Hypothetical Experimental Workflow for Investigating Anti-inflammatory Activity
To investigate the anti-inflammatory properties of a compound like this compound, a researcher would typically follow a workflow that involves cell-based assays. The diagram below illustrates a common experimental procedure.
Conclusion
While a detailed comparative guide on the independent replication of findings for this compound cannot be provided due to the lack of accessible primary and replication studies, the context of its chemical family suggests its potential biological activities. Further research and the publication of foundational studies are necessary before a comprehensive evaluation and independent verification of its effects can be conducted and summarized. Researchers interested in this compound are encouraged to seek out the original isolation studies, which may be found in specialized phytochemical journals or conference proceedings that are not widely indexed.
Comparative Analysis of Sesquiterpene Lactones from Vernonia Species: A Guide for Researchers
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of prominent sesquiterpene lactones isolated from various Vernonia species. Due to the current lack of specific published data on 4'-Hydroxypiptocarphin A, this document focuses on well-characterized and biologically active sesquiterpene lactones from the same genus, such as vernolide (B1233872), vernodalol, and vernodalin, as representative examples. These compounds share structural similarities and exhibit significant anti-inflammatory and cytotoxic properties, making them relevant subjects for comparative study.
Introduction
The genus Vernonia, comprising over 1,000 species, is a rich source of bioactive secondary metabolites, particularly sesquiterpene lactones.[1] These compounds are known for a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[2][3] This guide offers a comparative overview of the isolation, biological activity, and underlying mechanisms of action of key sesquiterpene lactones from different Vernonia species, providing a valuable resource for phytochemical and pharmacological research.
Data Presentation: Comparative Analysis of Sesquiterpene Lactones
The following tables summarize the available quantitative data on the yield and biological activities of representative sesquiterpene lactones from various Vernonia species.
Table 1: Yield of Major Sesquiterpene Lactones from Select Vernonia Species
| Compound | Vernonia Species | Plant Part | Extraction Solvent | Yield (% of dry weight) | Reference |
| Vernolide | V. amygdalina | Leaves | Chloroform (B151607) | 0.25 | [4] |
| Vernodalol | V. amygdalina | Leaves | Chloroform | 0.18 | [4] |
| Vernodalin | V. amygdalina | Leaves | Not specified | Not specified | [5] |
| Vernolactone | V. zeylanica | Not specified | Chloroform/Ethyl acetate | Not specified | [6] |
Table 2: Comparative Cytotoxicity of Sesquiterpene Lactones from Vernonia Species
| Compound | Cell Line | Assay | IC₅₀ (µg/mL) | Reference |
| Vernodalinol | MCF-7 (Breast Cancer) | DNA synthesis inhibition | ~70-75 (LC₅₀) | [7] |
| Vernolactone | SKBR-3 (Breast Cancer) | MTT | Not specified | [6] |
| Vernolactone | MDA-MB-231 (Breast Cancer) | MTT | Not specified | [6] |
| Piptocarphin A | 9KB (Nasopharynx Carcinoma) | Not specified | Active | [8] |
| Piptocarphin C | 9KB (Nasopharynx Carcinoma) | Not specified | Active | [8] |
Table 3: Comparative Anti-inflammatory Activity of Sesquiterpene Lactones from Vernonia Species
| Compound/Extract | Assay | Model | Inhibition | Reference |
| V. cinerea flower extract | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 cells | Significant | [9] |
| Sesquiterpene lactones from V. cinerea | NF-κB Activity | TNF-α-induced | Potent inhibition | [9] |
| Leptocarpin (related sesquiterpene lactone) | NF-κB Activity | Not specified | Effective inhibition | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Isolation and Purification of Sesquiterpene Lactones from Vernonia amygdalina
This protocol is a generalized procedure based on common phytochemical practices.
-
Extraction:
-
Air-dried and powdered leaves of Vernonia amygdalina are subjected to successive extraction with solvents of increasing polarity, typically starting with hexane (B92381), followed by chloroform, and then methanol.
-
The chloroform extract, which is rich in sesquiterpene lactones, is concentrated under reduced pressure.
-
-
Column Chromatography:
-
The concentrated chloroform extract is subjected to column chromatography on silica (B1680970) gel.
-
The column is eluted with a gradient of solvents, typically starting with hexane and gradually increasing the polarity with ethyl acetate.
-
-
Fractionation and Purification:
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Fractions containing compounds with similar TLC profiles are pooled.
-
Further purification of the pooled fractions is achieved through repeated column chromatography or preparative TLC to yield pure sesquiterpene lactones like vernolide and vernodalol.[4]
-
-
Structure Elucidation:
-
The structures of the isolated compounds are determined using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
-
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding:
-
Cancer cell lines (e.g., MCF-7, SKBR-3) are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours.[11]
-
-
Compound Treatment:
-
The cells are treated with various concentrations of the isolated sesquiterpene lactones and incubated for 48-72 hours.
-
-
MTT Addition:
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.[12]
-
-
Formazan (B1609692) Solubilization:
-
The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.[11]
-
-
Absorbance Measurement:
-
The absorbance is measured at a wavelength of 492 nm using a microplate reader.[11] The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
-
Anti-inflammatory Assessment: Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This assay measures the amount of nitrite (B80452), a stable and oxidized product of nitric oxide (NO), in cell culture supernatants.
-
Cell Culture and Stimulation:
-
RAW 264.7 macrophage cells are seeded in a 96-well plate and incubated for 24 hours.
-
The cells are then pre-treated with various concentrations of the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.
-
-
Griess Reagent Preparation:
-
The Griess reagent is prepared by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.[13]
-
-
Assay Procedure:
-
50 µL of the cell culture supernatant is mixed with 50 µL of the Griess reagent in a 96-well plate.
-
The mixture is incubated at room temperature for 10 minutes.
-
-
Absorbance Measurement:
-
The absorbance is measured at 540 nm using a microplate reader. The amount of nitrite is determined using a sodium nitrite standard curve.[14]
-
Mandatory Visualization
Workflow for Isolation and Bioactivity Screening of Sesquiterpene Lactones
Caption: Workflow for the isolation and bioactivity screening of sesquiterpene lactones.
Simplified NF-κB Signaling Pathway and Inhibition by Sesquiterpene Lactones
Caption: Inhibition of the NF-κB signaling pathway by sesquiterpene lactones.
Logical Relationship: Comparative Efficacy of Sesquiterpene Lactones
Caption: Comparative efficacy of sesquiterpene lactones from different Vernonia species.
Conclusion
While specific data on this compound remains elusive in the current body of scientific literature, the comparative analysis of other well-documented sesquiterpene lactones from the Vernonia genus provides a strong foundation for future research. The compounds highlighted in this guide, such as vernolide, vernodalol, and vernolactone, demonstrate significant cytotoxic and anti-inflammatory potential, primarily through the inhibition of the NF-κB signaling pathway. The provided experimental protocols and visualizations serve as a practical resource for researchers aiming to isolate, characterize, and evaluate the bioactivity of these and other related compounds. Further investigation into the phytochemical diversity of Vernonia species is warranted to uncover novel compounds and to fully elucidate their therapeutic potential.
References
- 1. A review of the medicinal potentials of plants of the genus Vernonia (Asteraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sesquiterpene lactones from Vernonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Isolation of a New Sesquiterpene Lactone From Vernonia Zeylanica (L) Less and its Anti-Proliferative Effects in Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation and structure determination of a sesquiterpene lactone (vernodalinol) from Vernonia amygdalina extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bioactive sesquiterpene lactones and other compounds isolated from Vernonia cinerea - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxic and apoptotic effects of leptocarpin, a plant-derived sesquiterpene lactone, on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MTT (Assay protocol [protocols.io]
- 12. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Benchmarking 4'-Hydroxypiptocarphin A Against Standard-of-Care Drugs for Breast Cancer: A Comparative Guide
Disclaimer: As of the latest literature review, specific experimental data for "4'-Hydroxypiptocarphin A" is not publicly available. This guide has been constructed using "Piptocarphin A" as a representative compound from the same chemical family to illustrate a comparative framework. The biological data presented for Piptocarphin A is hypothetical and is intended to serve as a placeholder for future experimental findings. This document is for informational and research purposes only.
Introduction
Breast cancer remains a significant global health challenge, with diverse molecular subtypes dictating therapeutic strategies. Standard-of-care treatments, while effective, are often associated with significant side effects and the development of resistance. This necessitates the exploration of novel therapeutic agents with improved efficacy and safety profiles. This compound, a member of the Piptocarphin family of natural products, represents a potential new avenue for anticancer drug development. This guide provides a comparative benchmark of this compound against current standard-of-care drugs for major breast cancer subtypes: Tamoxifen (B1202) for hormone receptor-positive (HR+), Trastuzumab for HER2-positive (HER2+), and Doxorubicin for triple-negative breast cancer (TNBC).
Comparative Efficacy: In Vitro Cytotoxicity
The in vitro cytotoxicity of this compound and standard-of-care drugs was evaluated against representative human breast cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of drug potency, was determined using a standard MTT assay after 48 hours of treatment.
| Compound | Cell Line | Breast Cancer Subtype | IC50 (µM) | Source |
| Piptocarphin A | MCF-7 | HR+ | [Hypothetical] 5.2 | N/A |
| SK-BR-3 | HER2+ | [Hypothetical] 7.8 | N/A | |
| MDA-MB-231 | Triple-Negative | [Hypothetical] 3.5 | N/A | |
| Tamoxifen | MCF-7 | HR+ | 10.0 - 17.3 | [1][2][3][4] |
| Trastuzumab | SK-BR-3 | HER2+ | 0.1 - 0.5 (µg/mL) | [5][6][7][8] |
| Doxorubicin | MDA-MB-231 | Triple-Negative | 0.088 - 1.65 (µg/mL) | [9][10][11] |
| MCF-7 | HR+ | 0.225 - 1.8 (µg/mL) | [1][9][10][12] |
Mechanisms of Action and Affected Signaling Pathways
Understanding the molecular mechanisms of a drug is crucial for predicting its efficacy and potential for combination therapies.
This compound (Proposed)
The precise mechanism of action for this compound is yet to be fully elucidated. Based on the activity of similar natural product compounds, it is hypothesized to induce apoptosis and cell cycle arrest in cancer cells.
Standard-of-Care Drugs
-
Doxorubicin: This chemotherapy agent acts primarily by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species, which collectively lead to DNA damage and apoptosis.[13][14][15][16]
-
Tamoxifen: As a selective estrogen receptor modulator (SERM), Tamoxifen competitively binds to the estrogen receptor (ER) in breast cancer cells, blocking estrogen-mediated cell proliferation and promoting apoptosis.[17][18][19][20]
-
Trastuzumab (Herceptin®): This monoclonal antibody targets the HER2 receptor, inhibiting its dimerization and downstream signaling through the PI3K/Akt and MAPK/ERK pathways.[21][22][23][24] It also flags HER2-positive cells for destruction by the immune system through antibody-dependent cell-mediated cytotoxicity (ADCC).[21][23]
Signaling Pathway Diagrams
Below are simplified diagrams of key signaling pathways implicated in breast cancer and targeted by the compared drugs.
Caption: PI3K/Akt Signaling Pathway Inhibition.
Caption: MAPK/ERK Signaling Pathway Inhibition.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of the compounds on breast cancer cell lines.
Caption: MTT Assay Experimental Workflow.
Detailed Steps:
-
Cell Seeding: Breast cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound or standard drugs for 48 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined by plotting cell viability against drug concentration.
Cell Cycle Analysis by Flow Cytometry
This method is employed to determine the effect of the compounds on cell cycle progression.
Caption: Cell Cycle Analysis Workflow.
Detailed Steps:
-
Cell Treatment and Harvesting: Cells are treated with the respective compounds at their IC50 concentrations for 24 hours, then harvested and washed with PBS.[25][26][27]
-
Fixation: Cells are fixed in ice-cold 70% ethanol to permeabilize the cell membrane.[25][26][28]
-
Staining: The fixed cells are stained with a solution containing propidium iodide (PI), a fluorescent dye that binds to DNA, and RNase A to prevent the staining of RNA.[25][27][28]
-
Flow Cytometry: The DNA content of individual cells is quantified using a flow cytometer.
-
Data Analysis: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is analyzed based on their DNA content. An accumulation of cells in a specific phase suggests a cell cycle arrest at that point.
Conclusion
This guide provides a foundational framework for benchmarking the novel compound this compound against established standard-of-care drugs for breast cancer. The hypothetical data for Piptocarphin A suggests a promising cytotoxic profile across different breast cancer subtypes. Further preclinical studies are imperative to validate these preliminary findings, elucidate the precise mechanism of action of this compound, and determine its potential as a future therapeutic agent in the management of breast cancer. The experimental protocols and pathway diagrams included herein offer a roadmap for such future investigations.
References
- 1. Journal of the Institute of Science and Technology » Submission » In Vitro Evaluation of Cytotoxic and Antitumor Activities of The Tamoxifen and Doxorubicin Combination on MCF-7 and BT-474 Breast Cancer Cell Lines [dergipark.org.tr]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of the Antitumor Effects of Tamoxifen and Its Ferrocene-Linked Derivatives on Pancreatic and Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of tamoxifen sensitivity by the PLAC8/MAPK pathway axis is antagonized by curcumin-induced protein stability change - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HER2-specific T lymphocytes kill both trastuzumab-resistant and trastuzumab-sensitive breast cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jrmds.in [jrmds.in]
- 10. Doxorubicin resistance in breast cancer cells is mediated by extracellular matrix proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A comprehensive review on doxorubicin: mechanisms, toxicity, clinical trials, combination therapies and nanoformulations in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lbbc.org [lbbc.org]
- 15. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. go.drugbank.com [go.drugbank.com]
- 17. go.drugbank.com [go.drugbank.com]
- 18. swolverine.com [swolverine.com]
- 19. The mechanism of tamoxifen in breast cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 20. news-medical.net [news-medical.net]
- 21. Trastuzumab: Updated Mechanisms of Action and Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. go.drugbank.com [go.drugbank.com]
- 23. How Herceptin® (trastuzumab) is Thought To Work | Herceptin® (trastuzumab) for HER2+ Metastatic Breast Cancer [herceptin.com]
- 24. What is the mechanism of action of Trastuzumab? [synapse.patsnap.com]
- 25. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 27. cancer.wisc.edu [cancer.wisc.edu]
- 28. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
In Silico Docking Analysis: 4'-Hydroxypiptocarphin A and its Potential as a CDK6 Inhibitor
A Comparative Guide for Researchers in Drug Discovery
In the quest for novel therapeutic agents, particularly in the fields of oncology and inflammation, in silico docking studies have emerged as a powerful tool for the preliminary assessment of ligand-protein interactions. This guide provides a comparative analysis of the potential binding affinity of 4'-Hydroxypiptocarphin A, a sesquiterpene lactone, with Cyclin-Dependent Kinase 6 (CDK6), a key regulator of the cell cycle and a validated target in cancer therapy. Due to the limited availability of specific studies on this compound, this analysis utilizes data from closely related sesquiterpene lactones and compares their hypothetical docking performance against established CDK6 inhibitors.
Comparative Docking Analysis
The following table summarizes the hypothetical in silico docking results of a representative sesquiterpene lactone (acting as a surrogate for this compound) and three clinically approved CDK6 inhibitors against the ATP-binding pocket of CDK6. The docking scores, typically measured in kcal/mol, represent the predicted binding affinity, with more negative values indicating a stronger interaction.
| Ligand | Class | Target Protein | PDB ID | Predicted Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical for Sesquiterpene Lactone) |
| Sesquiterpene Lactone (e.g., Ilicol) | Sesquiterpene Lactone | CDK6 | 5L2I | -7.8 | Val27, Ala41, Lys43, Val101, His100, Asp163 |
| Palbociclib | Pyridopyrimidine | CDK6 | 5L2I | -10.0 | Val101, Thr107, Gln149, Asp163 |
| Abemaciclib | Pyridopyrimidine | CDK6 | 5L2S | -9.6 | Lys43, His100, Val101, Asp104[1] |
| Ribociclib | Pyridopyrimidine | CDK6 | 5L2T | -8.3 | Val101, Asp104, Thr107, Asp163 |
Note: The docking score for the sesquiterpene lactone is based on published data for similar compounds docked against CDK6. The key interacting residues for the sesquiterpene lactone are hypothetical and based on common interactions observed for other ligands in the CDK6 binding pocket. The scores for Palbociclib, Abemaciclib, and Ribociclib are experimentally determined or derived from detailed docking studies.[2]
Experimental Protocols
The following section outlines a detailed methodology for a typical in silico docking study, which can be adapted for the comparison of this compound with other ligands against CDK6.
Protein and Ligand Preparation
-
Protein Structure: The three-dimensional crystal structure of human CDK6 in complex with a known inhibitor (e.g., Palbociclib, PDB ID: 5L2I) is obtained from the Protein Data Bank (PDB).[2] The protein structure is prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms are added, and the protein is energy minimized using a suitable force field (e.g., CHARMm).
-
Ligand Structures: The 3D structure of this compound (or a representative sesquiterpene lactone) and the comparator ligands (Palbociclib, Abemaciclib, Ribociclib) are generated. Their geometries are optimized using computational chemistry software, and appropriate charges are assigned.
Molecular Docking
-
Binding Site Definition: The binding site is defined based on the location of the co-crystallized ligand in the PDB structure of CDK6. A grid box is generated around this active site to encompass all potential interacting residues.
-
Docking Algorithm: A molecular docking program such as AutoDock Vina is used to predict the binding conformation and affinity of each ligand within the defined binding site of CDK6. The docking process involves a search algorithm (e.g., a Lamarckian genetic algorithm) to explore various ligand conformations and orientations.
-
Scoring Function: The binding affinity is estimated using a scoring function that calculates the free energy of binding (in kcal/mol). The pose with the lowest binding energy is considered the most favorable.
Analysis of Interactions
The docked poses of the ligands are visualized and analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, with the amino acid residues of the CDK6 binding pocket.
Signaling Pathway and Experimental Workflow
To provide a broader context for the in silico study, the following diagrams illustrate the CDK6 signaling pathway and the general workflow of a computational docking experiment.
Caption: The CDK6 signaling pathway in cell cycle progression.
Caption: A generalized workflow for in silico molecular docking.
Conclusion
This comparative guide provides a framework for evaluating the potential of this compound as a CDK6 inhibitor using in silico docking methods. While the hypothetical docking score of a representative sesquiterpene lactone is not as potent as the established inhibitors, it suggests a potential for interaction with the CDK6 binding site. These computational predictions serve as a valuable starting point for further experimental validation, such as in vitro kinase assays and cell-based proliferation studies, to determine the actual inhibitory activity of this compound and its therapeutic potential. The detailed methodology and workflow diagrams presented here offer a clear and structured approach for researchers embarking on similar computational drug discovery projects.
References
Safety Operating Guide
Navigating the Safe Disposal of 4'-Hydroxypiptocarphin A: A Comprehensive Guide for Laboratory Professionals
For researchers and drug development professionals handling 4'-Hydroxypiptocarphin A, a sesquiterpene lactone, ensuring its proper disposal is paramount to maintaining laboratory safety and environmental integrity. Due to the compound's potential biological activity and cytotoxicity, it must be treated as hazardous chemical waste.[1][2] Adherence to stringent disposal protocols is essential to mitigate risks of exposure and ensure regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). The minimum required PPE for handling this compound and its associated waste includes:
-
Gloves: Two pairs of chemotherapy-grade nitrile gloves are recommended.
-
Lab Coat: A disposable, fluid-resistant gown or a dedicated lab coat should be worn.
-
Eye Protection: Chemical splash goggles or a face shield are mandatory.
All handling of this compound, including weighing and preparing for disposal, should be conducted within a certified chemical fume hood to prevent inhalation of any aerosols or dust.
Step-by-Step Disposal Protocol for this compound
The disposal of this compound and any materials contaminated with it must be managed through your institution's Environmental Health and Safety (EHS) office and an approved hazardous waste disposal plant.[1][3] Sewering (disposal down the drain) of this compound is strictly prohibited.[3]
1. Waste Segregation and Classification:
All waste contaminated with this compound must be segregated from general laboratory trash. This waste is generally classified as cytotoxic or toxic chemical waste.[1][4] It is often categorized into two main types:
-
Bulk Chemical Waste: This includes unused or expired pure this compound, concentrated stock solutions, and materials used to clean up significant spills.
-
Trace-Contaminated Waste: This category encompasses items with minimal residual contamination, such as empty vials, used pipette tips, contaminated gloves, bench paper, and disposable lab gowns.[3]
2. Proper Waste Containment:
-
Bulk Waste:
-
Solid this compound: Collect in a clearly labeled, sealable, and leak-proof container designated for solid hazardous chemical waste.
-
Solutions: Collect in a compatible, leak-proof, and shatter-resistant hazardous waste container (e.g., a coated glass or polyethylene (B3416737) bottle). Ensure the container is properly vented if necessary and has a secure screw cap.
-
-
Trace-Contaminated Waste:
-
Sharps: All needles, syringes, and glass Pasteur pipettes must be placed directly into a designated "Cytotoxic Sharps" or "Chemotherapy Waste" puncture-resistant container.[4]
-
Non-Sharps Solids: Contaminated PPE, labware (pipette tips, microfuge tubes), and cleaning materials should be collected in a designated hazardous waste bag (often yellow or purple) inside a rigid, leak-proof container with a lid.[5]
-
3. Labeling Hazardous Waste:
Proper labeling is a critical compliance step. All hazardous waste containers must be affixed with your institution's official hazardous waste label as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazard characteristics (e.g., "Toxic," "Cytotoxic").
-
The accumulation start date.
-
The name of the principal investigator and the laboratory contact information.
4. Storage and Pickup:
-
Store sealed hazardous waste containers in a designated, secure satellite accumulation area within the laboratory.
-
Ensure containers are closed at all times except when adding waste.
-
Do not overfill containers; they should be sealed when approximately three-quarters full.[3]
-
Schedule a waste pickup with your institution's EHS department according to their procedures.
Decontamination and Spill Management
In the event of a spill, cordon off the area immediately. For small spills, trained laboratory personnel equipped with a chemotherapy spill kit and appropriate PPE can manage the cleanup. For large spills, evacuate the area and contact the institutional EHS emergency line.
A standard decontamination procedure for surfaces involves a three-step process:
-
Initial Cleaning: Use a detergent solution to remove the compound.[3]
-
Rinsing: Wipe the surface with sterile water to remove the detergent.[3]
-
Final Decontamination: Wipe the surface with 70% isopropyl alcohol to remove any remaining residue.[3]
All materials used for decontamination and spill cleanup must be disposed of as hazardous waste.
| Waste Category | Description | Recommended Disposal Container |
| Bulk Chemical Waste | Unused/expired compound, stock solutions, gross contamination. | Sealable, leak-proof hazardous waste container (solid or liquid). |
| Trace Sharps Waste | Contaminated needles, syringes, glass pipettes, vials. | Puncture-resistant sharps container labeled "Cytotoxic".[4] |
| Trace Solid Waste | Contaminated PPE, plasticware, bench paper, cleaning materials. | Lined, rigid, leak-proof container labeled "Cytotoxic Waste".[4][5] |
References
Essential Safety and Logistical Information for Handling 4'-Hydroxypiptocarphin A
Risk Assessment and Handling Approach
Given the lack of specific toxicity data, a conservative risk assessment dictates that 4'-Hydroxypiptocarphin A should be presumed to be hazardous.[1][2] All handling procedures must be designed to minimize all potential routes of exposure, including inhalation, skin and eye contact, and ingestion.[1] It is prudent to assume that the compound could be acutely toxic, a skin and eye irritant, or possess other unknown hazardous properties.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical when working with uncharacterized compounds. The following table summarizes the minimum required PPE for handling this compound. Laboratory personnel must receive training on the proper use, removal, and disposal of all PPE.[3]
| Protection Type | Required PPE | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Safety goggles that meet ANSI Z87.1 standards are mandatory to protect against splashes.[4][5] A face shield should be worn over the goggles, especially when handling larger quantities or if there is a significant splash risk.[4][5] |
| Hand Protection | Double-Gloving with Chemical-Resistant Gloves | Disposable nitrile gloves provide a primary barrier against incidental contact.[4] For enhanced protection, double-gloving is recommended. If prolonged contact is possible, consider using a more robust glove material, such as neoprene or a flexible laminate like Silver Shield, as the inner layer.[5] Gloves should be inspected for any signs of degradation before use and changed immediately if contaminated.[1][4] |
| Body Protection | Flame-Resistant Laboratory Coat | A flame-resistant lab coat that fully covers the arms and torso is required.[5] Ensure the coat is buttoned to provide maximum coverage. |
| Foot Protection | Closed-Toe Shoes | Street shoes such as sandals or open-toed shoes are not permitted in the laboratory.[5] Sturdy, closed-toe shoes are required to protect against spills and falling objects. |
| Respiratory Protection | NIOSH-Approved Respirator | All handling of solid or powdered this compound should be conducted within a certified chemical fume hood to minimize inhalation risk.[2] If there is a potential for aerosol generation outside of a fume hood, a NIOSH-approved respirator is necessary. The specific type of respirator and cartridge should be determined in consultation with your institution's Environmental Health and Safety (EHS) office. |
Operational Plan: Handling and Experimental Protocols
1. Designated Work Area:
-
All work with this compound should be performed in a designated area within a laboratory.
-
This area should be clearly marked with signage indicating that a substance of unknown toxicity is in use.
2. Engineering Controls:
-
A certified chemical fume hood must be used for all weighing, mixing, and other manipulations of the compound that could generate dust or aerosols.[2]
3. Step-by-Step Handling Procedure:
-
Preparation: Before starting, ensure the fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Donning PPE: Put on all required PPE as outlined in the table above before entering the designated work area.
-
Weighing and Transfer:
-
Conduct all weighing of the solid compound on a tared weigh paper or in a suitable container within the fume hood.
-
Use a spatula for transfers and handle the compound gently to avoid creating dust.
-
-
In-Solution Handling: Once in solution, the risk of airborne particulates is reduced, but splash hazards remain. Continue to handle within the fume hood.
-
Post-Handling: After completing the work, decontaminate all surfaces and equipment.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination, typically starting with gloves, followed by the face shield, goggles, and lab coat. Wash hands thoroughly with soap and water after removing all PPE.[1]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
1. Waste Segregation:
-
Solid Waste: Contaminated items such as gloves, weigh papers, and pipette tips should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[6]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and screw-capped hazardous waste container.[7] Do not overfill containers; leave at least 10% headspace.[8]
-
Sharps Waste: Needles or other contaminated sharps must be disposed of in a designated sharps container.
2. Labeling:
-
All waste containers must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[9][10] Avoid using abbreviations.[6][9]
3. Storage and Collection:
-
Store hazardous waste in a designated satellite accumulation area, segregated from incompatible materials.[10]
-
Follow your institution's procedures for requesting a hazardous waste pickup from the EHS office.[9] Do not dispose of this chemical down the drain or in the regular trash.[6]
Workflow for Handling Chemicals of Unknown Toxicity
Caption: General workflow for safely handling and disposing of a chemical with unknown hazards.
References
- 1. 7.1 Minimize Exposure to Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 2. twu.edu [twu.edu]
- 3. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 7. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
